UC2288
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxycyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF6N3O2/c21-16-7-4-13(9-15(16)20(25,26)27)30-18(31)29-12-2-5-14(6-3-12)32-17-8-1-11(10-28-17)19(22,23)24/h1,4,7-10,12,14H,2-3,5-6H2,(H2,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPSOOYSNVVMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UC2288: A Technical Guide to a Novel p21 Attenuator for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UC2288 is a novel small molecule inhibitor that has demonstrated significant potential as a p21 attenuator, offering a promising avenue for cancer therapy and research.[1][2][3][4] Developed as a structural analog of the multi-kinase inhibitor sorafenib, this compound exhibits a more selective mechanism of action by downregulating p21 (also known as CDKN1A or WAF1) expression at the mRNA level, independent of the tumor suppressor p53.[1][2][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from various studies, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways.
Introduction to this compound
This compound was identified as a potent attenuator of p21, a cyclin-dependent kinase inhibitor (CKI) that plays a crucial role in cell cycle regulation, apoptosis, and senescence.[1][3] Unlike its predecessor sorafenib, this compound does not inhibit Raf kinases or the VEGFR2 kinase, indicating a more specific and targeted activity profile.[2][4] Its ability to decrease p21 levels independently of p53 makes it a valuable tool for studying p21's function in various cancer types, including those with mutated or deficient p53.[1][2][4]
Mechanism of Action
This compound primarily functions by reducing the transcription of the CDKN1A gene, which codes for the p21 protein. This leads to a subsequent decrease in p21 protein levels.[1][2] Notably, this action is independent of p53, a common upstream regulator of p21.[1][2][4] The exact molecular target of this compound that leads to the transcriptional repression of p21 is still under investigation. Importantly, this compound has been shown to have minimal effect on the stability of the p21 protein itself.[1][2][4]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| Kidney Cancer Cell Lines | Kidney Cancer | GI50 | ~10 | [1][4] |
| NCI-60 Panel | Various | GI50 | ~10 | [1] |
| Kelly | Neuroblastoma | IC50 | 4.3 - 53.9 | [5][6] |
| SH-SY5Y | Neuroblastoma | IC50 | 4.3 - 53.9 | [5][6] |
| SK-N-DZ | Neuroblastoma | IC50 | 4.3 - 53.9 | [5][6] |
| BE(2)-C | Neuroblastoma | IC50 | 4.3 - 53.9 | [5][6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Athymic nude (NCr nu/nu) mice with HCT116 and ACHN cancer cells | Colon and Kidney Cancer | This compound (15 mg/kg, p.o., 3 times/week for 4 weeks) + Imetelstat | Synergistic inhibition of tumor growth | [2] |
| MPTP-induced C57BL6 Parkinson's disease mice model | N/A (Neuroinflammation model) | This compound (10 mg/kg, i.p., 4 times in 7 days) | Ameliorated MPTP-induced PD progression by inhibiting neuroinflammation | [2] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in attenuating p21 expression.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical workflow for assessing the efficacy of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 or IC50 value.
Western Blot Analysis for p21 Protein Levels
This protocol is used to determine the effect of this compound on p21 protein expression.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p21
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p21 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the relative p21 protein levels.
Reverse Transcription Quantitative PCR (RT-qPCR) for p21 mRNA Levels
This protocol is used to quantify the changes in p21 mRNA expression following this compound treatment.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for p21 and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from treated and control cells using an RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, primers for p21 and the reference gene, and the synthesized cDNA.
-
Run the qPCR reaction in a qPCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in p21 mRNA expression, normalized to the reference gene.
Immunoprecipitation (IP) for p21 Interacting Proteins
This protocol can be used to investigate if this compound affects the interaction of p21 with other proteins.
Materials:
-
Cells treated with this compound
-
IP lysis buffer
-
Primary antibody against p21 for IP
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse the treated and control cells in IP lysis buffer.
-
Pre-clear the lysates with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the p21 antibody overnight at 4°C.
-
Add the protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against potential p21 interacting partners.
Conclusion
This compound represents a significant advancement in the development of selective p21 attenuators. Its p53-independent mechanism of action provides a unique tool for cancer research, particularly in tumors with compromised p53 function. The data presented in this guide highlight its potential as a therapeutic agent, both as a monotherapy and in combination with other treatments. The detailed protocols provided herein will enable researchers and drug development professionals to effectively evaluate and further explore the therapeutic utility of this compound. Further investigation into the precise molecular target of this compound and its long-term in vivo effects will be crucial for its clinical translation.
References
- 1. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma [frontiersin.org]
- 6. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
UC2288: A Technical Guide to its Downstream Signaling Pathways in Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
UC2288 has emerged as a promising small molecule inhibitor with specific activity against p21 (CDKN1A), a key regulator of cell cycle progression and apoptosis. Structurally related to the multi-kinase inhibitor sorafenib, this compound exhibits a more selective mechanism of action, primarily targeting p21 expression at the transcriptional or post-transcriptional level, independent of p53 status.[1][2][3][4] This targeted activity makes this compound a valuable tool for cancer research and a potential candidate for therapeutic development. This document provides a comprehensive overview of the known downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.
Core Mechanism of Action: p21 Attenuation
The principal and most well-documented mechanism of this compound is the attenuation of p21. Unlike its parent compound sorafenib, this compound does not inhibit Raf kinases or VEGFR2, indicating a more focused activity profile.[1][3][4]
The key characteristics of this compound's effect on p21 are:
-
Transcriptional/Post-Transcriptional Regulation: this compound decreases p21 mRNA levels.[1][2] The precise mechanism of this transcriptional or post-transcriptional regulation is still under investigation.
-
p53-Independence: The reduction in p21 occurs in both p53 wild-type and p53 mutant cancer cell lines, suggesting a mechanism that bypasses this critical tumor suppressor.[1][2]
-
Minimal Impact on Protein Stability: Studies have shown that this compound has a minimal effect on the degradation rate of the p21 protein itself.[1][2]
By downregulating p21, which can have anti-apoptotic functions when localized in the cytoplasm, this compound promotes apoptosis in cancer cells.[3][5]
Modulation of Pro-Survival and Proliferation Pathways
Beyond its primary effect on p21, this compound has been shown to influence other critical signaling cascades involved in cancer cell survival and proliferation.
Inhibition of the EGFR/ERK Pathway
In nasopharyngeal carcinoma (NPC) cells, this compound has been demonstrated to inhibit the phosphorylation of both the Epidermal Growth Factor Receptor (EGFR) and its downstream effector, Extracellular signal-regulated kinase (ERK).[6][7] This suggests that in certain cancer contexts, this compound may exert anti-tumor effects through the EGFR/ERK pathway, which is a well-established driver of cell proliferation and survival.[6] The structural similarity of this compound to sorafenib, a known ERK signaling inhibitor, provides a rationale for this off-target effect.[6]
Activation of the PI3K/Akt Pathway and Autophagy
Interestingly, in some cellular contexts, the inhibition of p21 by this compound can lead to the activation of the PI3K/Akt signaling pathway.[8] This activation has been linked to the induction of Reactive Oxygen Species (ROS)-mediated autophagy.[8] While the PI3K/Akt pathway is often associated with pro-survival signals, its activation in this context appears to trigger a self-destructive autophagic process, contributing to the anti-tumor effects of this compound. This highlights the complex and context-dependent nature of cellular responses to p21 inhibition.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound across various cancer cell lines and experimental conditions.
Table 1: Kinase Inhibitory Activity of this compound vs. Sorafenib
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | This compound % Inhibition at 10 µM |
| c-Raf | > 10,000 | 13 ± 2 | 0 |
| B-RafV600E | > 10,000 | 45 ± 5 | Not Reported |
| VEGFR2 | > 10,000 | Not Reported | 0 |
| Data from Wettersten et al. (2013).[1] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Metric | Value (µM) |
| Kidney Cancer Cell Lines | Renal Cell Carcinoma | GI50 | ~10 |
| Kelly | Neuroblastoma | IC50 | 4.3 - 53.9 (range across 8 cell lines) |
| CNE-2 | Nasopharyngeal Carcinoma | Apoptotic Cells (72h) | Concentration-dependent increase |
| 5-8F | Nasopharyngeal Carcinoma | Apoptotic Cells (72h) | Concentration-dependent increase |
| Data from Wettersten et al. (2013)[1], and other sources.[5][9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
Cell Viability and Proliferation Assays
-
TCA (Trichloroacetic Acid) Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Fixation: The supernatant is discarded, and cells are fixed with 10% TCA at 4°C for 1 hour.
-
Staining: Plates are washed with water and air-dried. Cells are then stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader. The GI50 (concentration for 50% growth inhibition) is then calculated.
-
-
MTS Assay:
-
Cell Seeding and Treatment: Similar to the TCA assay, cells are seeded and treated with this compound.
-
Reagent Addition: After the treatment period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) is added to each well.
-
Incubation: Plates are incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 490 nm. The quantity of formazan product is directly proportional to the number of living cells. IC50 values are determined from dose-response curves.
-
Immunoblotting (Western Blot)
-
Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p21, p-Akt, p-ERK, total Akt, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for p21 mRNA Expression
-
RNA Extraction: Total RNA is extracted from cells using a suitable kit (e.g., RNeasy Kit).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for real-time PCR with primers specific for p21 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of p21 mRNA is calculated using the ΔΔCt method.
Logical Workflow for Investigating this compound Effects
The following diagram illustrates a typical experimental workflow for characterizing the cellular effects of this compound.
References
- 1. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma [frontiersin.org]
- 6. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
UC2288: A Technical Whitepaper on a Novel Attenuator of p21 in a p53-Independent Manner
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of UC2288, a novel small molecule inhibitor that selectively attenuates the expression of the cyclin-dependent kinase inhibitor p21 (also known as CIP1/WAF1). A key characteristic of this compound is its ability to downregulate p21 independently of the tumor suppressor protein p53, a common mutation in human cancers. This whitepaper details the mechanism of action of this compound, presents collated quantitative data from various studies, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.
Introduction
The cyclin-dependent kinase inhibitor p21 is a critical regulator of cell cycle progression, apoptosis, and DNA repair.[1][2] While often considered a tumor suppressor downstream of p53, p21 can also exhibit oncogenic properties, particularly through its anti-apoptotic function in the cytoplasm. Consequently, the development of small molecules that can modulate p21 levels presents a promising therapeutic strategy for various cancers.
This compound is a novel, orally active p21 attenuator synthesized based on the chemical structure of sorafenib, a multi-kinase inhibitor.[3][4] However, unlike sorafenib, this compound demonstrates a more selective activity for p21, with minimal to no inhibitory effects on Raf kinases or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4] This selectivity makes this compound a valuable tool for specifically investigating the roles of p21 in cancer biology and as a potential therapeutic agent. This guide will delve into the technical details of this compound's function and its experimental application.
Mechanism of Action
This compound primarily functions by decreasing the messenger RNA (mRNA) expression of p21.[3] This effect is achieved through transcriptional or post-transcriptional regulation and is notably independent of the p53 status of the cell.[3] Studies have shown that this compound does not significantly alter the protein stability of p21, indicating its mechanism is distinct from inhibitors that promote p21 degradation.[3]
Furthermore, in some cancer types, such as nasopharyngeal carcinoma, this compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR)/Extracellular signal-regulated kinase (ERK) signaling pathway.[1][5] This suggests a potential dual mechanism of action or a broader impact on cellular signaling cascades that converge on cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from various published studies.
Table 1: In Vitro Efficacy of this compound on Cell Viability
| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |
| Kidney Cancer Cell Lines (general) | Kidney Cancer | Not Specified | GI50 | ~10 | [3][6] |
| NCI-60 Panel (most cell lines) | Various | TCA | GI50 | ~10 | [3] |
| CNE-2 | Nasopharyngeal Carcinoma | CCK-8 | % Viability (48h) | 86.88% (4µM), 55.41% (6µM), 49.93% (8µM), 37.06% (12µM) | [1] |
| 5-8F | Nasopharyngeal Carcinoma | CCK-8 | % Viability (48h) | 77.68% (4µM), 38.55% (6µM), 21.82% (8µM), 7.41% (12µM) | [1] |
| Neuroblastoma Cell Lines (various) | Neuroblastoma | MTS | IC50 (72h) | 4.3 - 53.9 | [7] |
Table 2: Induction of Apoptosis by this compound in Nasopharyngeal Carcinoma Cells
| Cell Line | Treatment (µM) | Apoptotic Cells (%) | Reference |
| CNE-2 | 0 | 5.37 | [1][8] |
| CNE-2 | up to 12 | up to 75.67 | [1][8] |
| 5-8F | 0 | 10.95 | [1][8] |
| 5-8F | up to 12 | up to 84.95 | [1][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the effects of this compound.
Cell Viability Assay (CCK-8/MTS)
This protocol describes a method to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 or IC50 value.
Western Blot Analysis for p21 and Signaling Proteins
This protocol outlines the procedure for detecting protein levels of p21 and key signaling molecules.
-
Cell Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p-EGFR, EGFR, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RNA Extraction and RT-qPCR for p21 mRNA Levels
This protocol details the quantification of p21 mRNA expression.
-
RNA Extraction: Treat cells with this compound as required. Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix with primers specific for p21 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. A typical cycling program is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.
-
Data Analysis: Calculate the relative expression of p21 mRNA using the ΔΔCt method.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.
Conclusion
This compound is a potent and selective small molecule attenuator of p21 that operates through a p53-independent mechanism by reducing p21 mRNA levels. Its demonstrated efficacy in various cancer cell lines, coupled with its distinct mechanism of action, establishes this compound as a valuable research tool for elucidating the complex roles of p21 in cancer biology. Furthermore, its potential to inhibit the EGFR/ERK signaling pathway in certain contexts warrants further investigation. The data and protocols presented in this whitepaper provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of p21 inhibition with this compound. Further preclinical and clinical studies are necessary to fully realize the translational potential of this promising compound.
References
- 1. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Investigating the Cellular Targets of UC2288: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UC2288 is a synthetic small molecule, structurally related to the multi-kinase inhibitor sorafenib, that has been identified as a potent and relatively selective attenuator of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A, WAF1, or CIP1). Unlike its parent compound, this compound exhibits minimal activity against key kinases such as Raf and VEGFR2, suggesting a distinct mechanism of action. This technical guide provides a comprehensive overview of the known cellular targets of this compound, its mechanism of action, and detailed experimental protocols for its investigation. The primary effect of this compound is the downregulation of p21 at the mRNA level, independent of p53 status, leading to growth inhibition and apoptosis in various cancer cell lines. Evidence also points to potential off-target effects on the EGFR/ERK signaling pathway in specific cellular contexts. This document aims to serve as a core resource for researchers exploring the therapeutic potential and biological functions of this compound.
Primary Cellular Target: p21 (CDKN1A)
The most consistently reported cellular target of this compound is the p21 protein.[1][2][3][4][5][6][7] this compound acts as a p21 attenuator, reducing its expression at both the mRNA and protein levels.[1][3][4][6][8] This effect is observed across a multitude of cancer cell lines, including those derived from kidney, colon, ovarian, and nasopharyngeal cancers, as well as neuroblastoma.[1][9][10]
Mechanism of p21 Attenuation
This compound's primary mechanism involves the regulation of p21 expression at the transcriptional or post-transcriptional level.[1][7][10] Key features of this mechanism include:
-
p53-Independence: A critical characteristic of this compound is its ability to decrease p21 mRNA and protein levels irrespective of the p53 tumor suppressor status of the cell.[1][2][4][5][7][8] This is significant as p53 is a major transcriptional regulator of p21.[2][5]
-
Transcriptional/Post-Transcriptional Regulation: The compound reduces p21 mRNA levels, suggesting an interference with gene transcription or mRNA stability.[1][2][11]
-
Minimal Effect on Protein Stability: Studies indicate that this compound does not significantly alter the degradation rate or half-life of the p21 protein.[1][3][4][6] This distinguishes it from other inhibitors that may promote proteasomal degradation.
-
Cytosolic p21 Reduction: this compound has been shown to markedly decrease the levels of p21 in the cytoplasm.[5][12] Cytosolic p21 is known to have anti-apoptotic functions, and its attenuation is associated with increased sensitivity to cell death.[1][5]
The precise molecular mechanism by which this compound downregulates p21 mRNA remains to be fully elucidated.
Downstream Effects of p21 Attenuation
The reduction of p21, a key regulator of cell cycle progression and apoptosis, results in several downstream cellular effects:[4]
-
Inhibition of Cell Growth: this compound inhibits the proliferation of a wide range of cancer cell lines.[1][3][4]
-
Induction of Apoptosis: By reducing the anti-apoptotic cytosolic p21, this compound promotes programmed cell death.[9][11][13] This is often accompanied by an increase in cleaved caspase-3 and Bax expression, and a decrease in Bcl-2 and survivin.[13]
-
DNA Damage: In some contexts, this compound treatment has been associated with increased DNA damage markers.[9][13]
The signaling pathway for p21 attenuation by this compound can be visualized as follows:
Other Potential Cellular Targets and Pathways
While p21 is the primary target, some studies suggest that this compound can influence other signaling pathways, potentially in a cell-type-specific manner.
EGFR/ERK Signaling Pathway
In nasopharyngeal carcinoma (NPC) cells, this compound has been reported to inhibit the phosphorylation of both the Epidermal Growth Factor Receptor (EGFR) and Extracellular Signal-Regulated Kinase (ERK).[9][13] The study demonstrated that pretreatment with EGF could partially rescue the cell viability suppressed by this compound, suggesting the involvement of this pathway in its anti-cancer activity in NPC.[9] However, it is crucial to note that multiple other studies, particularly those in kidney cancer cell lines, have found that this compound has minimal or inconsistent effects on p-ERK levels, which is a key distinction from sorafenib.[1][4][5][7] This discrepancy highlights the need for further investigation into the context-dependent activity of this compound.
Kinase Selectivity Profile
A defining feature of this compound is its lack of inhibitory activity against kinases that are primary targets of sorafenib. This selectivity is crucial for its utility as a specific tool to study p21 function.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound's activity.
Table 1: In Vitro Growth Inhibition
| Cell Line Type | Assay | Endpoint | Value | Reference |
| NCI-60 Panel (various) | TCA Assay | GI50 | ~10 µM | [1][7] |
| Kidney Cancer | TCA Assay | GI50 | ~10 µM | [1][3][4] |
| Neuroblastoma (panel) | MTS Assay | IC50 | 4.3 - 53.9 µM | [10] |
| HCT116 (Colon) | Viability Assay | Effective Conc. | 2.5 µM (>95% p21 knockdown) |
Table 2: Kinase Inhibitory Activity
| Kinase Target | Assay Type | Endpoint | Value | Reference |
| C-Raf | Kinase Assay | IC50 | >10,000 nM | [1] |
| B-RafV600E | Kinase Assay | IC50 | >10,000 nM | [1] |
| VEGFR2 | Kinase Assay | % Inhibition @ 10 µM | 0% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., 786-O, Caki-1, ACHN for kidney cancer; CNE-2, 5-8F for nasopharyngeal carcinoma; Kelly, SH-SY5Y for neuroblastoma) are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in fresh, anhydrous DMSO.[6] Store aliquots at -20°C or -80°C. For experiments, dilute the stock solution in culture media to the desired final concentration (typically ranging from 1 to 20 µM). An equivalent concentration of DMSO should be used as a vehicle control.
-
Treatment: Plate cells and allow them to adhere overnight. Replace the medium with fresh medium containing this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p21, anti-p-ERK, anti-total-ERK, anti-cleaved-caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Cell Viability (MTS/CCK-8) Assay
-
Plating: Seed cells in 96-well plates (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours.[12]
-
Assay: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the GI50 or IC50 value using non-linear regression analysis.
Quantitative Real-Time PCR (RT-qPCR) for mRNA Expression
-
RNA Extraction: Following treatment with this compound for a specified time (e.g., 2, 4, 6 hours), harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).[14]
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix with specific primers for the p21 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
A typical workflow for evaluating this compound's effect on p21 is as follows:
Conclusion
This compound is a valuable chemical probe for studying the diverse biological roles of p21. Its primary and selective action is the p53-independent attenuation of p21 expression at the transcriptional or post-transcriptional level. This leads to potent anti-proliferative and pro-apoptotic effects in a broad range of cancer models. While some evidence points to effects on the EGFR/ERK pathway, this appears to be context-dependent and requires further clarification. The compound's minimal activity against Raf and VEGFR2 kinases clearly distinguishes it from sorafenib, making it a more precise tool for investigating p21-mediated signaling pathways. This guide provides the foundational knowledge and methodologies for researchers to effectively utilize this compound in their studies.
References
- 1. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of p21 as novel therapeutics for chemotherapy-resistant kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | p21 inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. This compound, p21 inhibitor (CAS 1394011-91-6) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma [frontiersin.org]
- 11. This compound | P21衰减剂 | MCE [medchemexpress.cn]
- 12. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
Unraveling the Impact of UC2288 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule UC2288 and its effects on cell cycle progression. This compound, a derivative of the multi-kinase inhibitor sorafenib, has been identified as a potent and selective attenuator of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/Cip1). By modulating p21 levels, this compound influences critical cell cycle checkpoints, presenting a compelling avenue for therapeutic intervention in oncology. This document synthesizes the current understanding of this compound's mechanism of action, its impact on cancer cell viability, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: p21 Attenuation
This compound's primary mechanism of action is the reduction of p21 protein levels.[1] Unlike its parent compound sorafenib, this compound achieves this with high selectivity, showing no significant inhibition of Raf kinases or VEGFR2.[1] The attenuation of p21 occurs at the level of messenger RNA (mRNA), with studies demonstrating that this compound decreases p21 mRNA expression.[1] This effect is independent of the tumor suppressor p53, a common upstream regulator of p21.[1] The reduction in p21 mRNA is attributed to transcriptional or post-transcriptional regulation, as this compound has a minimal effect on the stability of the p21 protein itself.[1]
Impact on Cancer Cell Viability
This compound has been shown to inhibit the growth of a variety of cancer cell lines. This anti-proliferative effect is a direct consequence of its ability to downregulate p21, a key regulator of cell cycle arrest.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Multiple NCI60 Cell Lines | Various | ~10 (GI50) | [2] |
| Kelly | Neuroblastoma | 4.3 | [2] |
| SK-N-FI | Neuroblastoma | >50 | [2] |
| SK-N-DZ | Neuroblastoma | 53.9 | [2] |
| BE(2)-C | Neuroblastoma | 27.6 | [2] |
| IMR-32 | Neuroblastoma | 22.8 | [2] |
| SK-N-AS | Neuroblastoma | 21.6 | [2] |
| SK-N-SH | Neuroblastoma | 18.0 | [2] |
| CNE-2 | Nasopharyngeal Carcinoma | ~6-8 | [3] |
| 5-8F | Nasopharyngeal Carcinoma | ~6 | [3] |
Table 1: Inhibitory Concentrations of this compound in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values demonstrate the potency of this compound across different cancer types.
Effect on Cell Cycle Progression
The protein p21 is a critical inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4/6. By inhibiting these kinases, nuclear p21 enforces a G1 cell cycle arrest, preventing cells from entering the S phase (DNA synthesis).[1] Cytosolic p21, on the other hand, can have anti-apoptotic functions. This compound has been observed to markedly attenuate cytosolic p21 levels.[1]
Given that this compound reduces the levels of the G1-arrest mediator p21, it is hypothesized to promote cell cycle progression by overcoming this checkpoint. This would theoretically lead to a decrease in the percentage of cells in the G1 phase and a corresponding increase in the S and G2/M phases. However, it is important to note that while the mechanism of p21 attenuation by this compound is well-documented, specific quantitative data detailing the percentage of cells in each phase of the cell cycle following this compound treatment is limited in publicly available literature. One study in neuroblastoma noted that despite the role of p21, other drivers such as MYCN and CDKs are also significant determinants of the proliferative status.[2]
Signaling Pathways Modulated by this compound
The primary signaling pathway influenced by this compound is the p21-mediated cell cycle control pathway. By reducing p21 levels, this compound interferes with the downstream effects of p21 on the cell cycle machinery.
Figure 1: this compound's Impact on the p21-Mediated G1/S Checkpoint.
In certain contexts, such as nasopharyngeal carcinoma, this compound has also been shown to inhibit the phosphorylation of EGFR and ERK, suggesting a broader impact on cell signaling pathways that regulate proliferation and survival.[3]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTS/CCK-8)
This protocol determines the concentration-dependent effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 50 µM) in complete cell culture medium. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
Reagent Addition: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values.
Western Blotting for Protein Expression
This protocol is used to quantify changes in protein levels (e.g., p21, phosphorylated ERK) following this compound treatment.
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with desired concentrations of this compound for a specified time, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like GAPDH or β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in the different phases of the cell cycle.
-
Cell Seeding and Treatment: Plate cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content.
-
Analysis: Deconvolute the resulting DNA content histogram using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
Figure 2: A Step-by-Step Workflow for Analyzing this compound's Effect on Cell Cycle.
Conclusion
This compound is a selective and potent small molecule inhibitor of p21, a key regulator of cell cycle progression. By reducing p21 mRNA and protein levels independently of p53, this compound effectively inhibits the growth of various cancer cell lines. Its mechanism of action, centered on the attenuation of a G1 checkpoint protein, suggests a clear role in modulating cell cycle dynamics. While further studies are needed to provide detailed quantitative data on cell cycle phase redistribution across a broader range of cancer types, the existing evidence strongly supports the potential of this compound as a valuable research tool and a promising candidate for further therapeutic development. The methodologies outlined in this guide provide a robust framework for continued investigation into the intricate effects of this compound on cancer cell biology.
References
- 1. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
UC2288: A Technical Guide to its Impact on the p21 Tumor Suppressor Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
UC2288 is a novel small molecule, structurally derived from the multi-kinase inhibitor sorafenib, that has been identified as a potent and relatively selective attenuator of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A or p21Cip1/Waf1).[1][2] Unlike its parent compound, this compound's primary mechanism of action is not through broad kinase inhibition but via the targeted downregulation of p21 expression at the mRNA level.[1][3] A critical feature of this compound is its ability to function independently of the tumor suppressor protein p53, the canonical transcriptional activator of p21.[1][4] This characteristic suggests a potential therapeutic window for cancers harboring p53 mutations. This document provides a comprehensive technical overview of the mechanism of action of this compound, its effects on tumor suppressor pathways, quantitative efficacy data, and detailed experimental protocols used in its characterization.
Core Mechanism of Action: p53-Independent p21 Attenuation
The central impact of this compound revolves around its ability to suppress the expression of p21, a key regulator of cell cycle progression and apoptosis.[2]
2.1 Transcriptional and Post-Transcriptional Regulation this compound decreases p21 protein levels by reducing the abundance of p21 mRNA.[1][2] This effect has been observed in multiple cancer cell lines, including those with mutated p53, such as the 786-O renal cell carcinoma line.[1] Studies indicate the mechanism is at the level of transcription or post-transcriptional mRNA processing, as this compound has minimal effect on the stability of the p21 protein itself.[1][2]
2.2 Independence from p53 and Kinase Inhibition A defining characteristic of this compound is its p53-independent mechanism. While p53 is the primary transcription factor for p21, this compound does not alter p53 protein levels and effectively reduces p21 in cells lacking functional p53.[1] This circumvents a common resistance mechanism in oncology. Furthermore, in contrast to sorafenib, this compound shows no significant inhibitory activity against key kinases such as C-Raf, B-Raf, and VEGFR2 at effective concentrations.[1][5]
Caption: Core mechanism of this compound, showing p53-independent inhibition of p21 expression.
Impact on Tumor Suppressor Pathways
The tumor suppressor p53 and its downstream effector p21 form a critical axis for controlling cell fate in response to stress. This compound's interaction with this pathway is nuanced.
3.1 The Dual Role of p21 p21 can function as both a tumor suppressor and an oncoprotein. In the nucleus, it binds to and inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest, which is a classic tumor-suppressive function.[6] However, in the cytoplasm, p21 can exert potent anti-apoptotic effects, thereby promoting cell survival and acting as an oncogene.[4][6] This cytoplasmic localization is often driven by phosphorylation via the Akt signaling pathway.[6]
3.2 Targeting the Oncogenic Function of p21 this compound has been shown to markedly decrease levels of cytoplasmic p21.[4] By attenuating the anti-apoptotic pool of p21, this compound can sensitize cancer cells to apoptosis. This selective targeting of p21's oncogenic function, while bypassing the need for functional p53, represents a key therapeutic strategy.
Caption: this compound's impact on the dual roles of nuclear and cytoplasmic p21.
Quantitative Data Summary
This compound has demonstrated anti-proliferative and pro-apoptotic activity across a range of cancer cell lines in vitro and has been evaluated in in vivo models.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line(s) | Cancer Type | Endpoint | Result | Citation(s) |
|---|---|---|---|---|
| Kidney Cancer Lines | Renal Cell Carcinoma | GI₅₀ | ~10 µM | [1][2] |
| NCI60 Panel | Various | Growth Inhibition | ~50% at 10 µM | [1] |
| Kelly, SK-N-FI | Neuroblastoma (TP53 mut) | IC₅₀ | < 10 µM (sensitive) | [4] |
| SK-N-DZ, BE(2)-C | Neuroblastoma (TP53 mut) | IC₅₀ | > 10 µM (less sensitive) | [4] |
| CNE-2 | Nasopharyngeal Carcinoma | Apoptosis | 75.7% at 12 µM | [7] |
| 5-8F | Nasopharyngeal Carcinoma | Apoptosis | 85.0% at 12 µM |[7] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment | Dose & Schedule | Outcome | Citation(s) |
|---|---|---|---|---|
| Athymic Nude Mice (HCT116 & ACHN Xenografts) | This compound + Imetelstat | 15 mg/kg, oral gavage, 3x/week | Synergistic tumor growth suppression | [5][8] |
| MPTP-induced Parkinson's Disease Mice | this compound | 10 mg/kg, IP, 4 doses over 7 days | Ameliorated disease progression |[8] |
Context-Dependent Effects: The EGFR/ERK Pathway
While initial reports emphasized this compound's lack of kinase inhibition, subsequent research in nasopharyngeal carcinoma (NPC) cells revealed a potential off-target effect on the EGFR/ERK pathway.[1][9]
In NPC cell lines CNE-2 and 5-8F, this compound was found to decrease the phosphorylation of both EGFR and its downstream effector ERK.[9] Furthermore, pretreatment with Epidermal Growth Factor (EGF) partially rescued the cells from this compound-induced growth inhibition, suggesting this pathway is mechanistically involved in its anti-cancer activity in this specific context.[9] This contrasts with findings in kidney and other cancer cells, indicating that the signaling impact of this compound may be cell-type dependent.[1]
Caption: Proposed inhibitory pathway of this compound in nasopharyngeal carcinoma cells.
Detailed Experimental Protocols
The following are summarized methodologies for key experiments used to characterize this compound.
6.1 Cell Viability and Growth Inhibition Assays
-
Protocol (MTS Assay):
-
Seed neuroblastoma cells (e.g., Kelly, SH-SY5Y) in 96-well plates and allow them to adhere for 24 hours.[6]
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 50 µM) or vehicle control (DMSO) for 72 hours.[6]
-
Add MTS reagent (CellTiter 96 AQueous One Solution) to each well and incubate for 1-4 hours at 37°C.
-
Measure absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine IC₅₀ values using non-linear regression.[10]
-
6.2 Western Blotting for Protein Expression
-
Protocol:
-
Culture cells [e.g., 786-O, Caki-1, HEY] to confluence and treat with this compound (e.g., 10 µM) or vehicle for 24 hours.[1]
-
Harvest cells, lyse in RIPA buffer with protease and phosphatase inhibitors, and quantify total protein using a BCA assay.
-
Denature 20-30 µg of protein per lane and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against p21, p53, p-Akt, p-ERK, and β-actin (loading control).[1]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
6.3 Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression
-
Protocol:
-
Treat cells (e.g., Kelly) with 10 µM this compound for specified time points (e.g., 2, 4, 6 hours).[11]
-
Isolate total RNA using an RNeasy kit or similar.
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix with primers specific for p21 and a housekeeping gene (e.g., GAPDH).
-
Analyze data using the ΔΔCt method to determine the relative fold change in p21 mRNA expression compared to vehicle-treated controls.[11]
-
Caption: A generalized workflow for the in vitro characterization of this compound.
Conclusion and Future Directions
This compound is a validated p21 attenuator that operates through a novel, p53-independent mechanism involving the downregulation of p21 mRNA.[1] Its ability to inhibit the anti-apoptotic functions of cytoplasmic p21 makes it a promising therapeutic candidate, particularly for p53-mutant cancers that are often resistant to conventional therapies.[4]
Future research should focus on several key areas:
-
Mechanism of mRNA Regulation: Elucidating the precise molecular mechanism by which this compound causes a decrease in p21 mRNA is critical. This could involve inhibition of a specific transcription factor, interference with mRNA stability, or other post-transcriptional processes.
-
Clarifying Off-Target Effects: A broader investigation is needed to determine the full spectrum of cell-type-dependent effects of this compound, such as the inhibition of the EGFR/ERK pathway, to better predict its efficacy and potential side effects.
-
Combination Therapies: Given its synergistic effects with agents like imetelstat and its ability to sensitize cells to chemotherapy, further preclinical and clinical studies evaluating this compound in combination regimens are warranted.[5][6]
References
- 1. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma [frontiersin.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | P21衰减剂 | MCE [medchemexpress.cn]
- 9. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
Unraveling the Pharmacokinetics of UC2288: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC2288 is a novel small molecule inhibitor that has garnered significant interest within the scientific community for its potent and selective attenuation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[1] Developed as a structural analog of the multi-kinase inhibitor sorafenib, this compound distinguishes itself by not inhibiting Raf kinases or VEGFR2, thereby offering a more targeted mechanism of action. Its primary activity lies in the downregulation of p21 at the mRNA level, independent of p53 status, leading to the induction of apoptosis in various cancer cell lines.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics, drawing from available preclinical data. While this compound is noted to be orally active, detailed quantitative pharmacokinetic parameters are not extensively reported in publicly available literature.[3] This guide will focus on its demonstrated in vivo activity, experimental protocols, and the signaling pathways it modulates.
I. Pharmacokinetic Profile
Extensive searches of publicly available scientific literature did not yield specific quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, half-life, bioavailability, and clearance rates. The compound is consistently described as "orally active" in preclinical studies, indicating absorption following oral administration.[3] However, the precise parameters governing its absorption, distribution, metabolism, and excretion (ADME) are not detailed in the reviewed publications.
The following table summarizes the key characteristics of this compound based on available information.
| Property | Description | Citation |
| Mechanism of Action | Selective attenuator of p21 (CDKN1A) at the mRNA level, independent of p53. | [1] |
| Primary Effect | Induces apoptosis in cancer cells. | |
| Kinase Inhibition Profile | Does not inhibit Raf kinases or VEGFR2. | |
| In Vivo Activity | Demonstrates anti-tumor efficacy in mouse models. | [3] |
| Route of Administration | Oral gavage and intraperitoneal injection have been used in preclinical studies. | [3] |
II. Experimental Protocols
The following sections detail the methodologies employed in key in vivo studies of this compound, providing a framework for researchers designing similar experiments.
In Vivo Anti-Tumor Efficacy Studies
Objective: To evaluate the anti-tumor activity of this compound in a xenograft mouse model.
Animal Model:
-
Eight-week-old athymic nude (NCr nu/nu) mice.[3]
Tumor Cell Implantation:
-
Subcutaneous injection of HCT116 and ACHN cancer cells.[3]
Treatment Groups:
-
This compound administered as a single agent.
-
This compound in combination with other therapeutic agents (e.g., imetelstat).[3]
-
Vehicle control group.
Dosing and Administration:
Outcome Measures:
In Vivo Parkinson's Disease Model Study
Objective: To assess the neuroprotective effects of this compound in a mouse model of Parkinson's disease.
Animal Model:
-
MPTP-induced C57BL6 mice.[3]
Treatment Groups:
-
This compound treatment group.
-
MPTP-only control group.
Dosing and Administration:
Outcome Measures:
-
Amelioration of MPTP-induced behavioral impairment.[3]
-
Prevention of MAPK pathway activation in the brain.[3]
-
Measurement of inflammatory cytokine levels (TNF-α, IL-6, IL-1β) in the brain.[3]
III. Signaling Pathways and Mechanisms of Action
This compound exerts its cellular effects primarily through the modulation of the p21 signaling pathway. It has also been shown to have off-target effects on the EGFR/ERK pathway in certain cancer types.
p21 Attenuation Pathway
This compound acts as a selective attenuator of p21, a key regulator of cell cycle progression and apoptosis.[4] By decreasing p21 mRNA levels, this compound leads to a reduction in p21 protein. In the cytoplasm, p21 can have anti-apoptotic functions.[4] By reducing cytosolic p21, this compound promotes apoptosis in cancer cells.[4] This action is independent of the tumor suppressor protein p53.
Caption: this compound inhibits p21 mRNA transcription, leading to reduced p21 protein and increased apoptosis.
EGFR/ERK Signaling Pathway Inhibition
In some cancer cell lines, such as those in nasopharyngeal carcinoma, this compound has been observed to inhibit the EGFR/ERK signaling pathway. This is considered an "off-target" effect but may contribute to its anti-cancer activity in specific contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | P21衰减剂 | MCE [medchemexpress.cn]
- 4. Small-molecule inhibitors of p21 as novel therapeutics for chemotherapy-resistant kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of UC2288 in Cancer Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UC2288 has emerged as a significant small molecule inhibitor in cancer research, primarily recognized for its function as a p21 attenuator. Structurally derived from the multi-kinase inhibitor sorafenib, this compound exhibits a more selective activity profile, offering a valuable tool to probe the complexities of the cell cycle and apoptosis in cancer biology. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cancer cell signaling pathways, and detailed experimental protocols for its study. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's function and its potential as a therapeutic agent.
Introduction
The cyclin-dependent kinase inhibitor p21 (also known as CIP1/WAF1) is a pivotal regulator of cell cycle progression and apoptosis. Its dual role as both a tumor suppressor and a potential oncogene, depending on its subcellular localization and cellular context, makes it a compelling target for cancer therapy.[1][2] this compound was developed as a novel p21 attenuator, synthesized based on the chemical structure of sorafenib.[1][3] Unlike sorafenib, this compound does not inhibit Raf kinases or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), highlighting its distinct mechanism of action.[1][4] This selectivity makes this compound a valuable research tool for specifically investigating the roles of p21 in cancer. This guide will delve into the known functions of this compound in cancer cell biology, presenting key data and methodologies to aid researchers in this field.
Mechanism of Action of this compound
This compound primarily functions by reducing the levels of p21 protein in cancer cells.[1] This attenuation occurs at the messenger RNA (mRNA) level, indicating that this compound affects either the transcription of the p21 gene (CDKN1A) or the stability of its mRNA.[1][5] Notably, this effect is independent of the tumor suppressor protein p53, a major transcriptional activator of p21.[1][4] This p53-independent mechanism is significant as many cancers harbor p53 mutations. Furthermore, this compound's effect is not due to enhanced protein degradation.[1]
In addition to its on-target effect on p21, this compound has been observed to have off-target effects on the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase (ERK) signaling pathway in nasopharyngeal carcinoma (NPC) cells.[6] In these cells, this compound was found to decrease the phosphorylation of both EGFR and ERK.[6]
Quantitative Data on this compound's Efficacy
The anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize the reported GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values.
Table 1: GI50 Value of this compound in Kidney Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | GI50 (µM) |
| Various Kidney Cancer Cell Lines | Renal Cell Carcinoma | ~10 |
Table 2: IC50 Values of this compound in Neuroblastoma Cell Lines [4][5]
| Cell Line | IC50 (µM) |
| SK-N-AS | 4.3 |
| SH-SY5Y | 5.3 |
| SK-N-FI | 6.5 |
| IMR-32 | 10.3 |
| SK-N-DZ | 12.7 |
| Kelly | 14.8 |
| BE(2)-C | 32.0 |
| SK-N-BE(2) | 53.9 |
Table 3: Effect of this compound on Cell Viability in Nasopharyngeal Carcinoma Cells [6]
| Cell Line | Concentration (µM) | Treatment Duration (h) | Cell Viability (%) |
| CNE-2 | 4 | 48 | 86.88 |
| CNE-2 | 6 | 48 | 55.41 |
| CNE-2 | 8 | 48 | 49.93 |
| CNE-2 | 12 | 48 | 37.06 |
| 5-8F | 4 | 48 | 77.68 |
| 5-8F | 6 | 48 | 38.55 |
| 5-8F | 8 | 48 | 21.82 |
| 5-8F | 12 | 48 | 7.41 |
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the p21-mediated cell cycle regulation pathway. Additionally, in specific cancer types, it influences the EGFR/ERK pathway.
p21 Attenuation Pathway
This compound acts upstream of p21 protein expression, reducing its mRNA levels. This leads to a decrease in p21 protein, which in turn can relieve the inhibition of cyclin-dependent kinases (CDKs), potentially impacting cell cycle progression and apoptosis. The p53-independent nature of this regulation is a key feature.
EGFR/ERK Signaling Pathway Inhibition
In nasopharyngeal carcinoma, this compound has been shown to inhibit the phosphorylation of EGFR, which subsequently leads to reduced phosphorylation and activation of its downstream effector, ERK.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
A. MTS Assay (for Neuroblastoma Cell Lines) [4]
-
Cell Seeding: Seed neuroblastoma cells in 96-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.01 µM to 50 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
B. CCK-8 Assay (for Nasopharyngeal Carcinoma Cell Lines) [6]
-
Cell Seeding: Seed CNE-2 or 5-8F cells in 96-well plates.
-
Treatment: Treat cells with desired concentrations of this compound (e.g., 4, 6, 8, 12 µM).
-
Incubation: Incubate for 48 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Express cell viability as a percentage of the control group.
Western Blot Analysis
Objective: To detect the levels of specific proteins (e.g., p21, p-EGFR, p-ERK) in cancer cells following treatment with this compound.
-
Cell Culture and Treatment: Grow cancer cells to 70-80% confluency and treat with this compound at desired concentrations (e.g., 10 µM) for a specific duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-20% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p21, anti-p-EGFR, anti-p-ERK, and loading controls like β-actin or GAPDH) overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control.
Conclusion
This compound is a selective p21 attenuator that demonstrates significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. Its ability to reduce p21 levels independently of p53 makes it a particularly interesting compound for cancers with mutated p53. While its primary mechanism of action is through the attenuation of p21, its off-target effects on the EGFR/ERK pathway in certain contexts warrant further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and to further elucidate the intricate roles of p21 in cancer biology. Future studies should focus on a more detailed understanding of the transcriptional regulation of p21 by this compound and its efficacy in in vivo models.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary Studies of UC2288 in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary preclinical research on UC2288, a novel p21 attenuator, in models of Parkinson's disease (PD). The data and protocols are compiled from a key study investigating its neuroprotective potential.
Core Findings
This compound has demonstrated neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease. The compound was found to mitigate behavioral impairments, reduce the loss of dopaminergic neurons, and suppress neuroinflammation and oxidative stress. The mechanism of action appears to involve the inhibition of the ERK and p38 MAPK signaling pathways.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the in vivo and in vitro studies on this compound in Parkinson's disease models.
In Vivo Studies: MPTP Mouse Model
Table 1: Behavioral Analysis
| Treatment Group | Rota-rod Performance (Latency to Fall, seconds) | Pole Test (Time to Turn and Descend, seconds) |
| Control | Data not specified | Data not specified |
| MPTP-treated | Significantly reduced | Significantly increased |
| MPTP + this compound | Significantly improved compared to MPTP-treated | Significantly reduced compared to MPTP-treated |
Table 2: Immunohistochemical Analysis of Brain Tissue
| Treatment Group | Tyrosine Hydroxylase (TH) Positive Cells (cells/mm²) | Glial Fibrillary Acidic Protein (GFAP) Positive Cells (cells/mm²) | Ionized Calcium-Binding Adapter Molecule 1 (Iba-1) Positive Cells (cells/mm²) |
| Control | Data not specified | Data not specified | Data not specified |
| MPTP-treated | 390.29[1] | Significantly increased | 68.79[1] |
| MPTP + this compound | 691.658[1] | Significantly decreased compared to MPTP-treated | 53.43[1] |
Table 3: Western Blot Analysis of Protein Expression in Brain Tissue
| Treatment Group | BAX | Cleaved Caspase-3 | iNOS | COX-2 |
| Control | Baseline | Baseline | Baseline | Baseline |
| MPTP-treated | Upregulated | Upregulated | Upregulated | Upregulated |
| MPTP + this compound | Downregulated compared to MPTP-treated | Downregulated compared to MPTP-treated | Downregulated compared to MPTP-treated | Downregulated compared to MPTP-treated |
In Vitro Studies: MPP+ Treated Neuronal Cultures
Table 4: Neuronal Cell Viability
| Treatment Condition | Cell Viability (%) |
| Control | 100% |
| MPP+ (100 µM) | Significantly reduced |
| MPP+ (100 µM) + this compound (Concentration-dependent) | Significantly recovered |
| MPP+ (100 µM) + U0126 (ERK inhibitor, 1-10 µM) | Recovered |
Experimental Protocols
In Vivo MPTP-Induced Parkinson's Disease Mouse Model
-
Animal Model : Male C57BL/6 mice were used for this study.
-
MPTP Administration : Mice were administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce Parkinson's-like symptoms. The exact dosage and frequency of administration were not specified in the available literature.
-
This compound Treatment : this compound was administered to the treatment group of mice. The specific dosage, route of administration, and timing relative to MPTP injection were not detailed.
-
Behavioral Testing :
-
Rota-rod Test : Motor coordination and balance were assessed using a rotarod apparatus. The latency to fall from the rotating rod was recorded.
-
Pole Test : Bradykinesia and motor coordination were evaluated by measuring the time taken for the mouse to turn and descend a vertical pole.
-
-
Immunohistochemistry :
-
Mice were euthanized, and brain tissue was collected and fixed.
-
Brain sections were stained with antibodies against Tyrosine Hydroxylase (TH) to identify dopaminergic neurons, Glial Fibrillary Acidic Protein (GFAP) for astrocytes, and Ionized calcium-binding adapter molecule 1 (Iba-1) for microglia.
-
The number of positive cells in specific brain regions was quantified.
-
-
Western Blot Analysis :
-
Protein was extracted from brain tissue lysates.
-
Protein concentrations were determined, and equal amounts were separated by SDS-PAGE.
-
Proteins were transferred to a membrane and probed with primary antibodies against BAX, cleaved caspase-3, iNOS, and COX-2.
-
Appropriate secondary antibodies were used for detection, and band intensities were quantified.
-
In Vitro MPP+-Induced Neurotoxicity Model
-
Cell Culture : Primary neuronal cultures were established.
-
MPP+ Treatment : Neurons were treated with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, to induce neuronal cell death. A concentration of 100 µM was used.[1]
-
This compound and Inhibitor Treatment :
-
In the treatment groups, cells were co-treated with MPP+ and varying concentrations of this compound to assess its neuroprotective effects in a concentration-dependent manner.[1]
-
A separate group was treated with the ERK kinase inhibitor U0126 (1-10 µM) to investigate the role of the ERK pathway.[1]
-
-
Cell Viability Assay : Neuronal cell viability was quantified to determine the extent of cell death and the protective effects of the treatments. The specific type of viability assay was not detailed.
-
Western Blot Analysis of MAPK Pathway :
-
Cell lysates were collected from the different treatment groups.
-
Western blotting was performed to detect the activation (phosphorylation) of ERK and p38 kinases within the MAPK pathway.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound's neuroprotective action in Parkinson's models.
Caption: Overview of the in vivo and in vitro experimental workflows.
References
Foundational Research on UC2288 and Osteogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the compound UC2288 and its role in promoting osteogenesis. This compound, a derivative of sorafenib, has emerged as a promising small molecule for bone regenerative applications. This document outlines its mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action: p21 Inhibition
This compound promotes osteogenesis primarily through the inhibition of p21 (also known as cyclin-dependent kinase inhibitor 1A or CDKN1A).[1][2][3] p21 is a critical cell cycle regulator that can act as a brake on cell proliferation and differentiation.[3] By attenuating p21, this compound facilitates the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the specialized cells responsible for bone formation.[2][3] This mechanism of action is independent of the tumor suppressor protein p53.[1][2] Studies have shown that inhibiting p21 can enhance bone regeneration after injury.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative findings from in vitro studies on this compound's effects on osteogenesis.
Table 1: Effect of this compound on Osteogenic Differentiation of Mesenchymal Stem Cells
| Cell Type | This compound Concentration | Observation | Outcome |
| Murine MSCs | 2.5 µM | No significant Alizarin Red S staining. | Minimal osteogenic differentiation.[3] |
| Murine MSCs | 5 µM | Highest amount of Alizarin Red S staining compared to control and other concentrations. | Optimal concentration for inducing osteogenic differentiation and mineralization.[3] |
| Murine MSCs | 10 µM | Some Alizarin Red S staining, but less than the 5 µM concentration. | Reduced osteogenic effect compared to 5 µM.[3] |
| Human Bone Marrow MSCs | Not specified | Upregulation of osteogenic genes. | Promotion of osteogenesis at the genetic level.[2] |
| Human Bone Marrow MSCs | Not specified | Increased mineralization confirmed by Alizarin Red staining. | Enhanced bone matrix deposition.[2] |
Table 2: Cytotoxicity of this compound
| Cell Type | This compound Concentration | Incubation Time | Observation |
| Murine MSCs | 2.5 µM, 5 µM, 10 µM | 24 and 48 hours | No significant effect on cell viability compared to control.[3] |
| Breast Cancer Cells | Higher concentrations | Longer interaction times | Increased cell death observed.[2] |
| Kidney Cancer Cell Lines | ~10 µM (GI50) | Not specified | Approximately 50% inhibition of cell growth.[1][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the research of this compound and osteogenesis are provided below.
In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells
This protocol outlines the steps to induce osteogenic differentiation in MSCs using this compound.
-
Cell Seeding:
-
Culture murine or human MSCs in a growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Seed 84,000 cells per well in a 24-well plate.[3]
-
-
This compound Treatment:
-
Osteogenic Induction:
-
Aspirate the this compound-containing medium.
-
Add osteogenic induction medium (e.g., growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).
-
Culture the cells for 21 days, replacing the osteogenic medium every 2-3 days.
-
-
Analysis:
-
After the induction period, assess osteogenic differentiation using methods such as Alizarin Red S staining for mineralization and quantitative PCR for osteogenic gene expression.
-
Alizarin Red S Staining for Mineralization
This protocol is used to visualize and quantify calcium deposits, an indicator of successful osteogenesis.
-
Staining Procedure:
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cells once with Phosphate Buffered Saline (PBS).
-
Fix the cells with 10% formaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Add 1 mL of 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature with gentle shaking.[5]
-
Remove the Alizarin Red S solution and wash the wells four to five times with deionized water.[5]
-
Visualize the stained calcium deposits, which appear as bright orange-red nodules.
-
-
Quantification of Staining:
-
To quantify the mineralization, add 200 µL of 10% acetic acid to each well and incubate for 30 minutes with shaking to detach the cell layer.[6]
-
Transfer the cell suspension to a microcentrifuge tube.
-
Heat the suspension at 85°C for 10 minutes, then cool on ice for 5 minutes.[6]
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide to a pH of 4.1-4.5.[5][6]
-
Read the absorbance of the solution at 405 nm in a 96-well plate reader.[5][6]
-
Compare the absorbance values to a standard curve of known Alizarin Red S concentrations to determine the amount of bound stain.
-
Quantitative Real-Time PCR (qPCR) for Osteogenic Gene Expression
This protocol is used to measure the expression levels of key osteogenic marker genes.
-
RNA Extraction and cDNA Synthesis:
-
At desired time points during differentiation, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for target genes (e.g., RUNX2, ALPL, SPP1), and a SYBR Green master mix.
-
Perform the qPCR reaction in a thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key processes involved in the study of this compound and osteogenesis.
Caption: Proposed signaling pathway of this compound in promoting osteogenesis.
Caption: A typical experimental workflow for evaluating this compound-induced osteogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Mediated Increased Osteogenic Expression in Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. minds.wisconsin.edu [minds.wisconsin.edu]
- 4. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for UC2288 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of UC2288, a p21 attenuator, in in vitro research settings. This document outlines the optimal concentrations, detailed experimental protocols, and relevant signaling pathways to facilitate effective study design and execution.
Introduction
This compound is a novel, cell-permeable small molecule that functions as a p21 attenuator.[1] Structurally related to the multi-kinase inhibitor sorafenib, this compound selectively reduces p21 protein levels by decreasing its mRNA expression, independent of p53 status.[2][3][4] Unlike sorafenib, this compound exhibits minimal inhibitory activity against Raf kinases and VEGFR2.[2][4] Its ability to induce apoptosis and inhibit cell proliferation makes it a valuable tool for cancer research and drug development.[2][3][5]
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. The following table summarizes the reported 50% inhibitory concentrations (IC50) and 50% growth inhibition (GI50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay Duration | IC50 / GI50 (µM) | Reference |
| Kidney Cancer Cell Lines (unspecified) | Renal Cell Carcinoma | Not Specified | ~10 (GI50) | [2][3][4] |
| IMR-32 | Neuroblastoma | 72 hours | 4.3 | [6][7] |
| SK-N-SH | Neuroblastoma | 72 hours | 5.1 | [6][7] |
| SK-N-AS | Neuroblastoma | 72 hours | 7.8 | [6][7] |
| SH-SY5Y | Neuroblastoma | 72 hours | 9.4 | [6][7] |
| SK-N-FI | Neuroblastoma | 72 hours | 10.1 | [6][7] |
| Kelly | Neuroblastoma | 72 hours | 11.8 | [6][7] |
| BE(2)-C | Neuroblastoma | 72 hours | 23.5 | [6][7] |
| SK-N-DZ | Neuroblastoma | 72 hours | 53.9 | [6][7] |
| CNE-2 | Nasopharyngeal Carcinoma | 48 hours | Not Specified | [5] |
| 5-8F | Nasopharyngeal Carcinoma | 48 hours | Not Specified | [5] |
Signaling Pathways
This compound primarily targets the p21 cell cycle inhibitor. Additionally, in some cell types, it has been shown to affect the EGFR/ERK signaling pathway.
This compound Mechanism of Action on p21
This compound treatment leads to a decrease in p21 mRNA levels, which in turn reduces the abundance of p21 protein.[2][3][4] This attenuation of p21, a key regulator of cell cycle progression and apoptosis, can lead to cell growth inhibition.[2]
This compound Effect on EGFR/ERK Signaling in Nasopharyngeal Carcinoma Cells
In nasopharyngeal carcinoma (NPC) cells, this compound has been shown to inhibit the phosphorylation of both EGFR and its downstream effector ERK, leading to suppressed cell growth.[2][5]
Experimental Protocols
The following are detailed protocols for key in vitro experiments involving this compound.
Cell Viability Assay (MTS/CCK-8)
This protocol is used to determine the effect of this compound on cell proliferation and to calculate IC50 values.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.01 µM to 50 µM.[6] Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
Reagent Addition: Add 20 µL of MTS reagent or 10 µL of CCK-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm for MTS or 450 nm for CCK-8 using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in protein expression, such as p21 and phosphorylated ERK, following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (12% recommended for p21)[8]
-
PVDF membrane (0.22 µm recommended for p21)
-
Primary antibodies (e.g., anti-p21, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 10 µM) for a specific time (e.g., 2, 4, or 6 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO.[1] Prepare a concentrated stock solution in DMSO and dilute it in culture medium for experiments. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Cell-Type Specificity: The optimal concentration of this compound and its effects on signaling pathways can be cell-type dependent. It is recommended to perform a dose-response curve for each new cell line.
-
Off-Target Effects: While this compound is more selective than sorafenib, the possibility of off-target effects should be considered, especially at higher concentrations.[2]
-
Controls: Always include appropriate controls in your experiments, including untreated cells and vehicle-treated (DMSO) cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
UC2288 Application Notes and Protocols for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration and dosage of UC2288, a potent and orally active p21 attenuator. The information is compiled for use in preclinical research settings, particularly in cancer and neurodegenerative disease models.
Mechanism of Action
This compound functions as a selective attenuator of p21 (also known as cyclin-dependent kinase inhibitor 1A or CDKN1A), a protein that plays a crucial role in cell cycle regulation.[1][2] this compound decreases the expression of p21 at both the mRNA and protein levels, and this action is independent of the tumor suppressor protein p53.[3] By reducing p21 levels, this compound can induce apoptosis in cancer cells.[2] Unlike its structural analog sorafenib, this compound does not inhibit VEGFR2 and Raf kinases at concentrations up to 10 μM.[1][2] In some cancer models, such as nasopharyngeal carcinoma, this compound has also been shown to inhibit the EGFR/ERK signaling pathway.
Signaling Pathway of this compound
Caption: this compound mechanism of action.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and administration routes for this compound in different animal models.
| Animal Model | Cell Line/Inducer | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Vehicle | Reference |
| Cancer (in combination with imetelstat) | HCT116 and ACHN | Athymic nude (NCr nu/nu) | Oral Gavage | 15 mg/kg | 3 times a week for 4 weeks | Not Specified | [1] |
| Parkinson's Disease | MPTP | C57BL6 | Intraperitoneal Injection | 10 mg/kg | 4 times in 7 days | Not Specified | [4] |
Experimental Protocols
Protocol 1: Oral Gavage Administration for Cancer Xenograft Models
This protocol is based on studies using athymic nude mice with subcutaneous tumors derived from HCT116 or ACHN cancer cells.[1]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methyl cellulose in water)
-
Sterile water
-
Homogenizer or sonicator
-
Animal feeding needles (gavage needles), 20-22 gauge for mice
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the number of animals and the dosage (15 mg/kg).
-
Weigh the appropriate amount of this compound powder.
-
Prepare the 0.5% methyl cellulose vehicle by dissolving methyl cellulose in sterile water.
-
Suspend the this compound powder in the vehicle.
-
Homogenize or sonicate the suspension to ensure uniformity. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered. The volume should not exceed 10 ml/kg.[5]
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the this compound suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Dosing Schedule:
-
Administer this compound by oral gavage three times a week for a total of four weeks.
-
Experimental Workflow for Cancer Xenograft Model:
Caption: Workflow for this compound in a cancer xenograft model.
Protocol 2: Intraperitoneal Injection for MPTP-Induced Parkinson's Disease Model
This protocol is designed for use in a C57BL6 mouse model of Parkinson's disease induced by MPTP.[4]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or PBS with a solubilizing agent like DMSO, if necessary)
-
Sterile saline or PBS
-
Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
-
Sterile syringes and needles (25-27 gauge for mice)
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound and vehicle for the number of animals and the 10 mg/kg dose.
-
If this compound is not readily soluble in saline, first dissolve it in a minimal amount of DMSO, and then dilute to the final volume with sterile saline or PBS. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Ensure the final solution is sterile, for example, by passing it through a 0.22 µm filter.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the precise injection volume. The maximum recommended volume for intraperitoneal injection in mice is 10 ml/kg.
-
Gently restrain the mouse, exposing the lower abdominal area.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the this compound solution.
-
-
Dosing Schedule:
-
Administer this compound via intraperitoneal injection four times over a period of seven days. The exact timing relative to MPTP administration should be optimized for the specific experimental design.
-
Experimental Workflow for Parkinson's Disease Model:
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of UC2288 and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors, including testicular, ovarian, bladder, and lung cancers.[1][2] Its primary mechanism of action involves inducing DNA damage in cancer cells, which obstructs cell division and triggers apoptosis (programmed cell death).[3][4] Cisplatin forms covalent bonds with purine bases in DNA, creating intra-strand and inter-strand crosslinks that distort the DNA helix.[1][2][4] This damage, if not repaired, activates cellular signaling pathways that lead to cell death.[2] However, the efficacy of cisplatin can be limited by both intrinsic and acquired drug resistance, as well as significant side effects.[3][5]
UC2288 is a novel small molecule inhibitor that selectively attenuates the expression of p21 (also known as CDKN1A), a cyclin-dependent kinase inhibitor.[6][7][8] p21 plays a complex role in cell cycle regulation and apoptosis.[6][9] By decreasing p21 mRNA and protein levels, this compound can modulate cellular proliferation and survival.[6][7][9] Unlike its structural analog sorafenib, this compound does not inhibit Raf kinases or VEGFR2, suggesting a more specific mechanism of action.[6][8][10] Some studies also indicate that this compound may exert its anti-cancer effects by inhibiting the EGFR/ERK signaling pathway.[11][12]
The combination of this compound and cisplatin represents a promising strategy to enhance anti-cancer efficacy and potentially overcome cisplatin resistance. This document provides detailed application notes and protocols for studying the synergistic effects of this combination therapy in cancer cell lines.
Mechanism of Synergy
The synergistic anti-cancer effect of combining this compound and cisplatin is thought to arise from their complementary mechanisms of action. Cisplatin-induced DNA damage often leads to an upregulation of p21, which can cause cell cycle arrest, allowing time for DNA repair and cell survival. By attenuating p21 expression, this compound may prevent this protective cell cycle arrest, forcing cells with damaged DNA to proceed through the cell cycle and undergo apoptosis. This proposed mechanism is depicted in the signaling pathway diagram below.
Caption: Proposed synergistic mechanism of this compound and cisplatin.
Data Presentation: In Vitro Efficacy
The following tables summarize quantitative data from a study investigating the combination of this compound and cisplatin in various neuroblastoma (NB) cell lines.[13]
Table 1: Single-Agent IC50 Values for this compound and Cisplatin
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| Kelly | >50 | 1.8 |
| SK-N-FI | 15.6 | 1.3 |
| BE(2)-C | >50 | 4.3 |
| SK-N-DZ | >50 | 6.5 |
| SK-N-SH | 0.8 | 0.3 |
| IMR-32 | 1.2 | 0.4 |
IC50 values were determined after 72 hours of treatment.
Table 2: Combination Index (CI) for this compound and Cisplatin
| Cell Line | Combination Treatment | Combination Index (CI) | Interpretation |
| Kelly | Cisplatin + 1 µM this compound | < 0.7 | Synergy |
| SK-N-FI | Cisplatin + 1 µM this compound | < 0.7 | Synergy |
| BE(2)-C | Cisplatin + 1 µM this compound | < 0.7 | Synergy |
| SK-N-DZ | Cisplatin + 1 µM this compound | < 0.7 | Synergy |
| Kelly | Cisplatin + 10 µM this compound | < 0.7 | Synergy |
| SK-N-FI | Cisplatin + 10 µM this compound | < 0.7 | Synergy |
| BE(2)-C | Cisplatin + 10 µM this compound | < 0.7 | Synergy |
| SK-N-DZ | Cisplatin + 10 µM this compound | < 0.7 | Synergy |
CI values were calculated using the Chou-Talalay method. CI < 0.7 suggests synergy.[13]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and cisplatin.
Caption: General experimental workflow for studying drug combinations.
Cell Viability Assay (MTS/MTT)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and cisplatin, and for assessing the synergistic effects of the combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in DMSO or saline)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent and solubilization solution[14][15]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.[16]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.01 µM to 50 µM) and cisplatin (e.g., 0.05 µM to 100 µM) in complete medium.[17]
-
For combination studies, add a fixed concentration of this compound (e.g., 1 µM or 10 µM) with serial dilutions of cisplatin.[17]
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[17]
-
-
MTS/MTT Assay:
-
For MTS: Add 20 µL of MTS reagent to each well.[17] Incubate for 1-4 hours at 37°C.[14]
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.[14]
-
Read the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.[15][18]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is to quantify the induction of apoptosis following treatment with this compound, cisplatin, or the combination.
Materials:
-
6-well plates
-
This compound and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)[19]
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, cisplatin, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[20]
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[21]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
-
Western Blotting
This protocol is for analyzing the expression of key proteins involved in the drug response, such as p21, phosphorylated p21 (p-p21), and cleaved caspase-3.[13]
Materials:
-
6-well plates
-
This compound and Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors[22]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-p-p21, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells in 6-well plates as described for the apoptosis assay.
-
Wash cells with cold PBS and lyse with RIPA buffer.[22]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using densitometry software (e.g., ImageJ), normalizing to a loading control like GAPDH.
-
Conclusion
The combination of this compound and cisplatin holds significant therapeutic potential by synergistically inducing cancer cell death. The provided application notes and protocols offer a comprehensive framework for researchers to investigate this promising combination therapy in a preclinical setting. Careful execution of these experiments will provide valuable insights into the efficacy and mechanism of action of this dual-drug approach, paving the way for future translational studies.
References
- 1. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cisplatin-Based Combination Therapy for Enhanced Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. This compound | P21衰减剂 | MCE [medchemexpress.cn]
- 11. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. 2. Cell viability measurement [bio-protocol.org]
- 17. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 21. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of UC2288 and Imetelstat in Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and experimental protocols for studying the synergistic anti-tumor effects of UC2288, a p21 attenuator, and imetelstat, a telomerase inhibitor. The combination of these two agents has been shown to potently inhibit cancer cell growth and suppress tumor progression in preclinical models. These protocols are intended to serve as a guide for researchers investigating this novel combination therapy.
Mechanism of Action and Signaling Pathway
Imetelstat is a competitive inhibitor of telomerase, an enzyme responsible for maintaining telomere length, which is crucial for the immortal phenotype of cancer cells.[1][2] Inhibition of telomerase leads to telomere shortening and ultimately induces apoptosis or senescence in cancer cells.[3][4][5] this compound is a small molecule inhibitor that down-regulates the expression of p21 (CDKN1A), a cyclin-dependent kinase inhibitor, through both transcriptional and post-transcriptional mechanisms.[6] The synergistic effect of combining this compound and imetelstat stems from the this compound-mediated downregulation of p21, which sensitizes cancer cells to the apoptotic effects of telomerase inhibition by imetelstat.
References
- 1. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The telomerase inhibitor imetelstat alone, and in combination with trastuzumab, decreases the cancer stem cell population and self-renewal of HER2+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes and Protocols for UC2288 Treatment in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of UC2288, a small molecule inhibitor of p21Cip1/Waf1, on neuroblastoma cell lines. Detailed protocols for key experiments are included to facilitate the replication and further investigation of its therapeutic potential.
Introduction
Neuroblastoma, a common pediatric solid tumor, often exhibits resistance to conventional chemotherapies. The cyclin-dependent kinase inhibitor p21Cip1/Waf1 (p21) plays a complex role in cancer, with its cytoplasmic localization often associated with anti-apoptotic functions and chemoresistance. This compound is a p21 attenuator that has been shown to decrease p21 mRNA expression independently of p53.[1][2] This document outlines the application of this compound in neuroblastoma cell lines, summarizing its effects on cell viability, its mechanism of action, and its potential in combination therapies.
Data Presentation
This compound Efficacy in Neuroblastoma Cell Lines
This compound has demonstrated a concentration-dependent decrease in cell viability across various neuroblastoma cell lines after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values for eight different neuroblastoma cell lines are presented in Table 1.
Table 1: IC50 Values of this compound in Neuroblastoma Cell Lines [1]
| Cell Line | IC50 (µM) |
| IMR-32 | 4.3 |
| SK-N-SH | 5.9 |
| SK-N-AS | 8.7 |
| SH-SY5Y | 10.4 |
| SK-N-FI | 12.6 |
| Kelly | 14.8 |
| BE(2)-C | 43.7 |
| SK-N-DZ | 53.9 |
Effect of this compound on p21 mRNA and Protein Levels in Kelly Neuroblastoma Cells
Treatment of the TP53-mutant Kelly neuroblastoma cell line with 10 µM this compound resulted in a time-dependent modulation of p21 mRNA and phosphorylated p21 (p-p21) protein levels.
Table 2: Quantitative Analysis of p21 mRNA and Protein Levels in Kelly Cells Treated with 10 µM this compound [1]
| Time Point | Relative p21 mRNA Level (Fold Change) | p-p21 (Thr145) Protein Expression (Relative to Control) |
| 2 hours | Significant reduction | Reduced |
| 4 hours | Increased | Reduced |
| 6 hours | Increased | Reduced |
Note: The increase in p21 mRNA at later time points may suggest a cellular stress response.[1]
Combination Therapy with Cisplatin
The combination of this compound with the chemotherapeutic agent cisplatin has been shown to synergistically decrease cell viability, particularly in cisplatin-resistant neuroblastoma cell lines.[1][3] This suggests that this compound may be a valuable agent to overcome chemoresistance. Treatment of the BE(2)-C cell line with a combination of cisplatin (at its IC50) and 10 µM this compound resulted in a significant increase in cleaved Caspase-3, an indicator of apoptosis.[3]
Signaling Pathways and Experimental Workflows
p21 Signaling Pathway in Neuroblastoma
This compound primarily targets the p21 signaling pathway. In many cancers, including neuroblastoma, cytoplasmic p21 can inhibit apoptosis and contribute to drug resistance. This compound attenuates p21 at the transcriptional or post-transcriptional level, leading to a decrease in cytoplasmic p21 and sensitizing cells to apoptosis.[1] The phosphorylation of p21 at threonine 145 (p-p21) is associated with cisplatin resistance, and this compound has been shown to reduce the levels of p-p21.[1]
Figure 1: this compound mechanism of action on the p21 pathway.
Experimental Workflow for Assessing this compound Efficacy
A general workflow for evaluating the effects of this compound on neuroblastoma cell lines is depicted below.
Figure 2: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTS)
This protocol is used to determine the effect of this compound on the viability of neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., Kelly, SH-SY5Y, SK-N-BE(2))
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.01 µM to 50 µM.[1]
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
This protocol is for quantifying the changes in p21 mRNA expression following this compound treatment.
Materials:
-
Treated and untreated neuroblastoma cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)
-
Primers for p21 (CDKN1A) and a reference gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for p21 and the reference gene.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in p21 mRNA expression, normalized to the reference gene.
Western Blot Analysis
This protocol is for detecting changes in the protein levels of p21, phosphorylated p21, and apoptosis markers.
Materials:
-
Treated and untreated neuroblastoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-phospho-p21 (Thr145), anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended starting dilutions: anti-p21 (1:1000), anti-phospho-p21 (Thr145) (1:1000), anti-cleaved Caspase-3 (1:1000), anti-GAPDH (1:5000).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH).
Immunofluorescence
This protocol is for visualizing the subcellular localization of p21 and phosphorylated p21.
Materials:
-
Treated and untreated neuroblastoma cells grown on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-p21, anti-phospho-p21 (Thr145))
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended starting dilutions: anti-p21 (1:200), anti-phospho-p21 (Thr145) (1:200).
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the fluorescence using a fluorescence microscope.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
Materials:
-
Treated and untreated neuroblastoma cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the cell cycle distribution of neuroblastoma cells.
Materials:
-
Treated and untreated neuroblastoma cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
References
Application of UC2288 in Kidney Cancer Research
Introduction
UC2288 is a novel small molecule inhibitor that selectively attenuates the expression of p21 (cyclin-dependent kinase inhibitor 1A or CDKN1A).[1][2][3] Structurally related to the multi-kinase inhibitor sorafenib, this compound offers a more targeted mechanism of action by reducing p21 levels at both the mRNA and protein levels without inhibiting Raf kinases or affecting the p-ERK signaling pathway.[1][2][3] This specificity makes this compound a valuable tool for investigating the roles of p21 in cancer biology, particularly in malignancies such as kidney cancer where p21's function can be complex. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for kidney cancer research.
Mechanism of Action
This compound functions by decreasing p21 mRNA expression, which subsequently leads to a reduction in p21 protein levels.[1][2] This action is independent of the tumor suppressor p53 status of the cancer cells.[1][2] Unlike sorafenib, this compound does not significantly affect p21 protein stability.[1] Its targeted attenuation of p21 allows for the specific investigation of p21-mediated pathways in kidney cancer cell proliferation and survival.
Caption: Mechanism of action of this compound in kidney cancer cells.
Data Presentation
Table 1: In Vitro Activity of this compound in Kidney Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| 786-O | Renal Cell Carcinoma | ~10 | [1] |
| Caki-1 | Renal Cell Carcinoma | ~10 | [1] |
| ACHN | Renal Cell Carcinoma | ~10 | [1] |
GI50: The concentration of a drug that inhibits the growth of 50% of a cell population.
Experimental Protocols
Protocol 1: Cell Viability Assay (TCA Assay)
This protocol is adapted from the methods used in the NCI60 screen to determine the growth inhibitory effects of this compound on kidney cancer cell lines.
Materials:
-
Kidney cancer cell lines (e.g., 786-O, Caki-1, ACHN)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM), pH 10.5
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Cell Fixation: Gently aspirate the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 15 minutes.
-
Destaining: Quickly rinse the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Caption: Experimental workflow for the cell viability (TCA) assay.
Protocol 2: Western Blotting for p21 Expression
This protocol outlines the procedure to assess the effect of this compound on p21 protein levels in kidney cancer cells.
Materials:
-
Kidney cancer cell lines
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Grow kidney cancer cells to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 1, 3, 10 µM) for 24 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p21 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with a loading control antibody like β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system. The intensity of the bands corresponding to p21 can be quantified and normalized to the loading control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for p21 mRNA Expression
This protocol is for quantifying the changes in p21 mRNA levels in kidney cancer cells following treatment with this compound.
Materials:
-
Kidney cancer cell lines
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for p21 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat kidney cancer cells with this compound (e.g., 10 µM) for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers for p21 and the housekeeping gene, and the qPCR master mix.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data. The relative expression of p21 mRNA can be calculated using the ΔΔCt method, normalizing to the housekeeping gene expression. A decrease in the relative quantity of p21 mRNA is expected in this compound-treated cells compared to controls.
In Vivo Studies
While this compound alone has shown limited effects on tumor growth in some models, its combination with other agents has demonstrated synergistic anti-tumor activity.[4] For instance, in a study using ACHN kidney cancer cell xenografts in athymic nude mice, the combination of this compound (15 mg/kg, oral gavage, 3 times a week) with the telomerase inhibitor imetelstat resulted in significant tumor growth suppression.[5] This suggests a potential therapeutic strategy of using this compound to sensitize cancer cells to other treatments.
Conclusion
This compound is a selective p21 attenuator that serves as a powerful research tool for elucidating the role of p21 in kidney cancer. Its ability to inhibit cell growth in various kidney cancer cell lines highlights its potential as a therapeutic agent, particularly in combination with other anti-cancer drugs. The protocols provided herein offer a framework for researchers to investigate the effects of this compound in their own kidney cancer models.
References
- 1. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound | P21衰减剂 | MCE [medchemexpress.cn]
Application Notes and Protocols for UC2288-Induced Osteogenesis in Mesenchymal Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC2288, a derivative of sorafenib, is a potent and selective small molecule attenuator of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[1][2] Initially investigated for its pro-apoptotic effects in cancer cells, recent studies have highlighted its significant potential in regenerative medicine, specifically in promoting the osteogenic differentiation of mesenchymal stem cells (MSCs).[1][3] By suppressing p21, this compound facilitates the commitment of MSCs to the osteoblast lineage, leading to enhanced bone formation.[2][3] These application notes provide a comprehensive overview of the this compound protocol, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for inducing and assessing osteogenesis in MSCs.
Mechanism of Action
This compound promotes osteogenesis primarily through the inhibition of p21, a key regulator of the cell cycle.[2][3] The inhibition of p21 in MSCs by this compound is independent of p53.[2] This process leads to the upregulation of critical osteogenic transcription factors, most notably Runt-related transcription factor 2 (RUNX2).[4][5] RUNX2 is a master regulator of osteoblast differentiation and is essential for the expression of downstream bone matrix proteins such as Osteopontin (SPP1).[5][6] While this compound has been observed to affect the EGFR/ERK pathway in some cancer cell lines, its direct role in MSC osteogenesis is still under investigation.[7][8] Similarly, while GSK-3β inhibitors are known to promote osteogenesis through Wnt signaling and RUNX2 upregulation, a direct interaction between this compound and GSK-3β in this context has not been established.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on mesenchymal stem cells based on available research.
Table 1: Effect of this compound Concentration on MSC Viability and Osteogenic Differentiation
| This compound Concentration | Cell Viability (relative to control) | Mineralization (Alizarin Red S Staining) | Reference |
| 2.5 µM | No significant difference | Minimal staining | [3] |
| 5 µM | No significant difference | Highest amount of staining | [3] |
| 10 µM | No significant difference | Some staining, less than 5 µM | [3] |
Table 2: Gene Expression Changes in MSCs Following Osteogenic Induction
| Gene | Fold Change (Osteogenic Medium vs. Growth Medium) | Time Point | Reference |
| RUNX2 | Varies by study | 3-14 days | [11] |
| SPP1 (Osteopontin) | Varies by study | 3-14 days | [11] |
| ALP | Varies by study | 3-14 days | [11] |
| COL1A1 | Varies by study | 3-14 days | [11] |
Note: Specific fold-change data for this compound treatment on these genes is not yet widely published and represents an area for further investigation.
Experimental Protocols
Culture of Mesenchymal Stem Cells
-
Cell Source: Human or murine bone marrow-derived MSCs.
-
Culture Medium:
-
Expansion Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Osteogenic Differentiation Medium: Expansion medium further supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate.
-
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, detach using Trypsin-EDTA and re-plate at a density of 5,000-6,000 cells/cm².
This compound Treatment for Osteogenic Induction
-
Seed MSCs in a multi-well plate at a density of 20,000 cells/cm² and allow them to adhere overnight in expansion medium.
-
The following day, replace the expansion medium with osteogenic differentiation medium containing the desired concentration of this compound (e.g., 2.5 µM, 5 µM, or 10 µM). A vehicle control (DMSO) should be run in parallel.
-
Culture the cells for 14-21 days, replacing the medium with freshly prepared osteogenic medium containing this compound every 2-3 days.
Assessment of Osteogenic Differentiation
-
After the differentiation period (14-21 days), gently aspirate the culture medium.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well to cover the cell monolayer.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Gently aspirate the Alizarin Red S solution and wash the cells four to five times with deionized water.
-
Visualize the stained calcium deposits under a brightfield microscope.
-
At desired time points (e.g., day 3, 7, 14), lyse the cells and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., RUNX2, SPP1, ALP, COL1A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RUNX2 (e.g., 1:1000 dilution) and Osteopontin (e.g., 1:1000 dilution) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[1]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound-mediated p21 inhibition promotes osteogenesis.
Caption: Experimental workflow for this compound-induced osteogenesis.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. minds.wisconsin.edu [minds.wisconsin.edu]
- 4. Terminal osteoblast differentiation, mediated by runx2 and p27KIP1, is disrupted in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Runx2 expression: A mesenchymal stem marker for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell signaling and transcriptional regulation of osteoblast lineage commitment, differentiation, bone formation, and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway [jcancer.org]
- 9. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 [mdpi.com]
- 10. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Western Blot Analysis of p21 Attenuation by UC2288
Audience: Researchers, scientists, and drug development professionals.
Introduction
p21, also known as p21WAF1/Cip1, is a cyclin-dependent kinase inhibitor (CKI) that plays a critical role in regulating the cell cycle.[1] As a primary target of the p53 tumor suppressor, p21 can induce cell cycle arrest in response to various stimuli, including DNA damage, allowing time for DNA repair.[2][3][4] However, depending on its subcellular localization and the cellular context, p21 can also exhibit anti-apoptotic or oncogenic functions.[5][6]
UC2288 is a novel and selective small-molecule attenuator of p21.[7][8][9] Developed based on the structure of the multi-kinase inhibitor sorafenib, this compound effectively reduces p21 protein levels.[8][9] Its mechanism involves decreasing p21 mRNA expression through transcriptional or post-transcriptional regulation, independent of p53 activity, and it has minimal effect on p21 protein stability.[7][8][9][10] Unlike sorafenib, this compound does not inhibit Raf kinases.[8][9] Given its role in sensitizing cancer cells to DNA-damaging agents, monitoring the attenuation of p21 by this compound is crucial for cancer research and the development of novel therapeutic strategies.[11]
This document provides detailed protocols for treating cell lines with this compound and subsequently analyzing p21 protein levels via Western blot.
Signaling and Experimental Workflow Diagrams
References
- 1. p21 - Wikipedia [en.wikipedia.org]
- 2. Multiple functions of p21 in cell cycle, apoptosis and transcriptional regulation after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. news-medical.net [news-medical.net]
- 5. p21 in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of p21 as novel therapeutics for chemotherapy-resistant kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by UC2288
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC2288 is a synthetic compound, structurally similar to the multi-kinase inhibitor sorafenib, that has been identified as a potent attenuator of the p21 protein (CDKN1A).[1][2] It has demonstrated efficacy in inhibiting cell growth and inducing apoptosis in various cancer cell lines.[1][3] These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action
This compound induces apoptosis through a multi-faceted mechanism primarily involving the inhibition of the Epidermal Growth Factor Receptor (EGFR)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway and the attenuation of p21.[1][3]
-
Inhibition of EGFR/ERK Pathway: this compound has been shown to decrease the phosphorylation of both EGFR and ERK1/2.[3][4] The EGFR/ERK pathway is crucial for cell proliferation and survival, and its inhibition can lead to the induction of apoptosis.[3]
-
Attenuation of p21: this compound decreases the mRNA expression of p21, a cyclin-dependent kinase inhibitor, in a p53-independent manner.[1][2] While nuclear p21 is associated with cell cycle arrest, cytosolic p21 has anti-apoptotic functions. This compound has been observed to markedly decrease cytosolic p21 levels, thereby promoting apoptosis.[1]
-
Induction of DNA Damage: Treatment with this compound has been shown to promote DNA double-strand breaks, a key signal for the initiation of the apoptotic cascade.[3]
This combination of effects leads to the activation of the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved-caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin.[5]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound signaling pathway leading to apoptosis.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| CNE-2 | Nasopharyngeal Carcinoma | ~7 | 48h |
| 5-8F | Nasopharyngeal Carcinoma | ~5.5 | 48h |
| Kelly | Neuroblastoma | 10.4 | 72h |
| SH-SY5Y | Neuroblastoma | 4.3 | 72h |
| SK-N-AS | Neuroblastoma | 6.4 | 72h |
| SK-N-BE(2) | Neuroblastoma | 5.3 | 72h |
| SK-N-FI | Neuroblastoma | 53.9 | 72h |
| IMR-32 | Neuroblastoma | 11.2 | 72h |
| GI-1 | Neuroblastoma | 10.7 | 72h |
| BE(2)-C | Neuroblastoma | 13.9 | 72h |
| Kidney Cancer Cell Lines | Kidney Cancer | ~10 | Not Specified |
Data synthesized from multiple sources.[1][3][6]
Table 2: Percentage of Apoptotic Cells after this compound Treatment (48h)
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| CNE-2 | 0 | 5.37 |
| 4 | 15.23 | |
| 6 | 35.87 | |
| 8 | 55.43 | |
| 12 | 75.67 | |
| 5-8F | 0 | 10.95 |
| 4 | 25.67 | |
| 6 | 45.33 | |
| 8 | 65.87 | |
| 12 | 84.95 |
Data from Liang et al., 2021.[3][7]
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the treatment of cultured cancer cells with this compound to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., CNE-2, 5-8F)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare fresh dilutions of this compound in complete cell culture medium to the desired final concentrations (e.g., 0, 4, 6, 8, 12 µM).
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C and 5% CO2.[3]
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly by centrifugation.
-
-
Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Proceed immediately to the Annexin V/PI staining protocol.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol outlines the procedure for staining this compound-treated cells with Annexin V and PI for the detection of apoptosis.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).
Flow Cytometer Setup:
-
Excitation/Emission for FITC: 488/530 nm
-
Excitation/Emission for PI: 488/617 nm
-
Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
References
- 1. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
UC2288: A Potent Sensitizer of Cancer Cells to Chemotherapy
Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
UC2288 is a novel small molecule inhibitor of p21 (cyclin-dependent kinase inhibitor 1A, also known as p21Cip1/WAF1), a key regulator of cell cycle progression and apoptosis.[1][2] Structurally related to the multi-kinase inhibitor sorafenib, this compound demonstrates a more selective activity profile by attenuating p21 protein levels at the transcriptional or post-transcriptional level, independent of p53 status.[1][3] This targeted mechanism of action makes this compound a valuable tool for investigating the role of p21 in cancer biology and a promising agent for sensitizing cancer cells to conventional chemotherapeutic drugs.
Cytosolic p21 is known to exert anti-apoptotic effects, and its inhibition can render cancer cells more susceptible to apoptosis-inducing agents.[1][4] Studies have shown that this compound can inhibit the growth of various cancer cell lines and, significantly, enhance the cytotoxic effects of chemotherapeutic agents like cisplatin.[1][5] This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound to sensitize cancer cells to chemotherapy.
Mechanism of Action
This compound primarily functions by decreasing the mRNA and subsequent protein levels of p21.[1][3] This leads to a reduction in both nuclear and cytosolic p21. The decrease in cytosolic p21 is particularly relevant for chemotherapy sensitization, as it mitigates p21's anti-apoptotic functions.[1] Additionally, some studies suggest that this compound may also exert its anti-cancer effects by inhibiting the EGFR/ERK signaling pathway, which is often dysregulated in cancer.[4][5]
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound as a single agent and in combination with chemotherapy.
Table 1: In Vitro Efficacy of this compound as a Single Agent
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| Kidney Cancer Cell Lines | Renal Cell Carcinoma | Cell Growth | GI50 | ~10 µM | [1][3] |
| CNE-2 | Nasopharyngeal Carcinoma | Cell Viability | IC50 (24h) | 10.83 µM | [4] |
| 5-8F | Nasopharyngeal Carcinoma | Cell Viability | IC50 (24h) | 6.95 µM | [4] |
| Kelly | Neuroblastoma | Cell Viability | IC50 (72h) | >50 µM | [5] |
| SK-N-FI | Neuroblastoma | Cell Viability | IC50 (72h) | 12.3 µM | [5] |
| BE(2)-C | Neuroblastoma | Cell Viability | IC50 (72h) | 53.9 µM | [5] |
| SK-N-DZ | Neuroblastoma | Cell Viability | IC50 (72h) | 41.5 µM | [5] |
| IMR-32 | Neuroblastoma | Cell Viability | IC50 (72h) | 4.3 µM | [5] |
| SK-N-AS | Neuroblastoma | Cell Viability | IC50 (72h) | 11.2 µM | [5] |
| SK-N-SH | Neuroblastoma | Cell Viability | IC50 (72h) | 7.9 µM | [5] |
| CHP-212 | Neuroblastoma | Cell Viability | IC50 (72h) | 10.9 µM | [5] |
Table 2: this compound in Combination with Cisplatin in Neuroblastoma Cell Lines
| Cell Line | Cisplatin IC50 (µM) | Cisplatin IC50 + 1 µM this compound (µM) | Cisplatin IC50 + 10 µM this compound (µM) | Combination Index (CI) with 10 µM this compound | Interpretation | Reference |
| Kelly | 10.5 | 6.1 | 2.5 | < 0.7 | Synergy | [1][5] |
| SK-N-FI | 3.1 | 2.1 | 1.1 | 0.7 - 1.45 | Additive | [1] |
| BE(2)-C | 15.3 | 11.5 | 4.2 | < 0.7 | Synergy | [1][5] |
| SK-N-DZ | 12.1 | 9.8 | 3.5 | < 0.7 | Synergy | [1][5] |
Table 3: Apoptosis Induction by this compound in Nasopharyngeal Carcinoma Cells
| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) |
| CNE-2 | 0 | 5.37 |
| 4 | 15.23 | |
| 8 | 45.87 | |
| 12 | 75.67 | |
| 5-8F | 0 | 10.95 |
| 4 | 28.76 | |
| 8 | 65.43 | |
| 12 | 84.95 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies on neuroblastoma cells to determine the cytotoxic effects of this compound alone or in combination with other chemotherapeutic agents.[5][6]
Caption: Workflow for the MTS cell viability assay.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium.
-
For single-agent assays, add 100 µL of the diluted this compound or chemotherapeutic agent to the respective wells. For combination studies, add the compounds at the desired concentrations. Include vehicle control wells (DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software.
Western Blot Analysis
This protocol is for assessing the protein levels of p21, phosphorylated p21, and apoptosis markers.[5]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-phospho-p21 (Thr145), anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes, followed by centrifugation to collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify apoptosis in cells treated with this compound.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the indicated time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with chemotherapy in a mouse xenograft model.[7]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for implantation
-
This compound formulated for in vivo use
-
Chemotherapeutic agent formulated for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound + chemotherapy).
-
Administer treatments as per the determined schedule and dosage. For example, this compound can be administered by oral gavage.[8]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
This compound is a valuable research tool for investigating the role of p21 in cancer and for developing novel combination therapies. By attenuating p21, this compound can effectively sensitize cancer cells to the cytotoxic effects of conventional chemotherapies. The protocols and data presented here provide a comprehensive resource for researchers to explore the potential of this compound in their own cancer models. Careful optimization of experimental conditions for specific cell lines and in vivo models is recommended to achieve the most reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. thno.org [thno.org]
- 3. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Long-Term UC2288 Treatment Effects on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC2288 is a small molecule inhibitor structurally similar to sorafenib, a multi-kinase inhibitor.[1][2] It has been identified as a potent attenuator of p21, a cyclin-dependent kinase inhibitor, and has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis.[1] Notably, this compound's mechanism of action includes the suppression of the EGFR/ERK signaling pathway, a critical regulator of cell growth and survival.[1] These application notes provide detailed protocols for assessing the long-term effects of this compound on cell viability, along with data presentation and visualization of the key signaling pathway involved.
Data Presentation
The following tables summarize the dose-dependent and time-dependent effects of this compound on the viability and apoptosis of various cancer cell lines.
Table 1: Dose-Dependent Effect of this compound on Cell Viability in Nasopharyngeal Carcinoma (NPC) Cells after 48 hours
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| CNE-2 | 4 | 86.88% |
| 6 | 55.41% | |
| 8 | 49.93% | |
| 12 | 37.06% | |
| 5-8F | 4 | 77.68% |
| 6 | 38.55% | |
| 8 | 21.82% | |
| 12 | 7.41% |
Data extracted from a study on nasopharyngeal carcinoma cells, where cell viability was assessed by CCK-8 assay.[1]
Table 2: IC50 Values of this compound in Various Cancer Cell Lines after 72 hours
| Cell Line | Cancer Type | IC50 (µM) |
| IMR-32 | Neuroblastoma | < 0.05 |
| SK-N-SH | Neuroblastoma | 4.3 |
| SH-SY5Y | Neuroblastoma | 5.4 |
| SK-N-FI | Neuroblastoma | 6.1 |
| Kelly | Neuroblastoma | 10.3 |
| SK-N-AS | Neuroblastoma | 11.2 |
| SK-N-DZ | Neuroblastoma | 32.0 |
| BE(2)-C | Neuroblastoma | 53.9 |
IC50 values were determined using an MTS assay in a panel of neuroblastoma cell lines.[3]
Table 3: Dose-Dependent Induction of Apoptosis by this compound in NPC Cells after 48 hours
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Mean ± SD) |
| CNE-2 | 0 | 5.37% |
| 4 | 25.33% | |
| 6 | 45.83% | |
| 8 | 75.67% | |
| 5-8F | 0 | 10.95% |
| 4 | 35.47% | |
| 6 | 58.33% | |
| 8 | 84.95% |
Apoptosis was quantified by Annexin V-PE/7-ADD staining followed by flow cytometry.[4]
Signaling Pathway
This compound has been shown to inhibit the phosphorylation of Epidermal Growth Factor Receptor (EGFR) and Extracellular Signal-Regulated Kinase (ERK), key components of a major cell survival pathway.[1]
Caption: this compound inhibits EGFR phosphorylation, leading to decreased ERK activation and reduced cell proliferation.
Experimental Workflow
A general workflow for investigating the long-term effects of this compound on cell viability is presented below.
Caption: Workflow for assessing long-term this compound effects on cell viability.
Experimental Protocols
Long-Term Cell Viability Assay (CCK-8 Method)
This protocol is for determining cell viability after long-term treatment with this compound in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.
-
-
Long-Term Incubation:
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
CCK-8 Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Asample - Ablank) / (Acontrol - Ablank)] x 100
-
Asample: Absorbance of this compound-treated cells
-
Acontrol: Absorbance of vehicle-treated cells
-
Ablank: Absorbance of medium with CCK-8 reagent only
-
-
Apoptosis Assay by Flow Cytometry (Annexin V-PE and 7-AAD Staining)
This protocol is for quantifying apoptosis in cells treated with this compound.
Materials:
-
This compound-treated and control cells
-
Annexin V-PE/7-AAD Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells and centrifuge.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-PE and 5 µL of 7-AAD staining solution.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Interpretation:
-
Annexin V-PE negative / 7-AAD negative: Live cells
-
Annexin V-PE positive / 7-AAD negative: Early apoptotic cells
-
Annexin V-PE positive / 7-AAD positive: Late apoptotic/necrotic cells
-
Western Blot Analysis of EGFR/ERK Pathway and Apoptosis-Related Proteins
This protocol is for detecting changes in protein expression and phosphorylation following this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-survivin, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Bovine Serum Albumin (BSA) for blocking
-
Tris-Buffered Saline with Tween 20 (TBST)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse cells in buffer supplemented with phosphatase and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in TBST with BSA) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the expression of target proteins to the loading control. For phosphorylated proteins, normalize to the total protein expression.
-
References
- 1. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway [jcancer.org]
- 2. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. ulab360.com [ulab360.com]
Troubleshooting & Optimization
Troubleshooting UC2288 solubility issues in DMSO
Welcome to the technical support center for UC2288. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this compound, with a particular focus on solubility issues in DMSO.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound.
Q1: My this compound powder is not fully dissolving in DMSO. What should I do?
A1: Incomplete dissolution of this compound in DMSO can be due to several factors. Here are some troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of compounds like this compound.[1] Always use fresh, anhydrous DMSO from a newly opened bottle.
-
Sonication: Applying ultrasonic energy can help break down compound aggregates and facilitate dissolution.[2][3] We recommend sonicating your solution in a water bath for 15-30 minutes.
-
Gentle Warming: Gently warming the solution to 37°C can aid in dissolving the compound.[4] Avoid excessive heat, as it may degrade the compound.
-
Check Concentration: Ensure you are not exceeding the known solubility limits of this compound in DMSO. Refer to the solubility data table below.
Q2: My this compound solution in DMSO appears cloudy or has precipitates after storage. What is the cause and how can I fix it?
A2: Precipitation upon storage can occur due to a few reasons:
-
Moisture Absorption: As mentioned, DMSO can absorb water over time, leading to decreased solubility and precipitation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can affect the stability of the stock solution. It is best to aliquot the stock solution into smaller, single-use volumes to minimize this.[4][5]
-
Storage Temperature: Ensure the stock solution is stored at the recommended temperature, typically -20°C or -80°C, in a tightly sealed container to prevent moisture ingress.[1][6]
To resolve this, you can try re-dissolving the precipitate by gentle warming and sonication as described above. If the issue persists, it is recommended to prepare a fresh stock solution.
Q3: I observe precipitation when I dilute my this compound DMSO stock into an aqueous buffer for my experiment. How can I prevent this?
A3: This is a common issue known as "crashing out," which happens when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[3] Here are some strategies to mitigate this:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, although some cell lines can tolerate slightly higher concentrations.[3][7]
-
Serial Dilutions: Perform serial dilutions of your stock solution in the aqueous buffer rather than a single large dilution. This gradual change in solvent polarity can sometimes prevent precipitation.[4]
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent.[3] While specific data for this compound is not available, you could empirically test if adjusting the pH of your aqueous buffer improves solubility.
-
Use of Co-solvents: In some cases, the addition of a small percentage of another organic solvent, like ethanol, to the aqueous buffer can help maintain solubility. However, you must first verify the compatibility of any co-solvent with your experimental system.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 96 mg/mL[1] | 199.24 mM[1] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| 50 mg/mL[2][6] | 103.77 mM[2][6] | Ultrasonic treatment may be required.[2][6] | |
| 25 mg/mL[8] | 51.88 mM | ||
| Ethanol | Soluble to 100 mM | 100 mM | |
| 25 mg/mL[8] | 51.88 mM | ||
| 12.5 mg/mL[6] | 25.94 mM[6] | Ultrasonic treatment may be required.[6] | |
| DMF | 25 mg/mL[8] | 51.88 mM | |
| Water | Insoluble[1] | - |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 481.82 g/mol . For example, to prepare a 10 mM solution from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 481.82 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 207.5 µL
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 15-30 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound is known to primarily function as a p21 attenuator, acting independently of p53.[1][9][10][11][12] It has also been shown to inhibit the EGFR/ERK signaling pathway.[8][13]
Caption: Signaling pathways affected by this compound.
Troubleshooting Workflow for this compound Dissolution
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
References
- 1. This compound | p21 inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Small-molecule inhibitors of p21 as novel therapeutics for chemotherapy-resistant kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UC2288 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of UC2288 for maximum experimental effect. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, presented in a question-and-answer format.
| Question | Possible Causes | Solutions |
| 1. No significant decrease in p21 protein levels is observed after this compound treatment. | - Insufficient Treatment Duration or Concentration: The incubation time or the concentration of this compound may be too low to induce a measurable effect.[1][2][3] - Cell Line Resistance: The chosen cell line may have intrinsic resistance to this compound's effects. - Compound Inactivity: The this compound compound may have degraded. | - Optimize Concentration and Duration: Perform a dose-response (e.g., 1 µM to 50 µM) and time-course experiment (e.g., 2, 4, 6, 24, 48, 72 hours).[4] - Cell Line Screening: If possible, test the effect of this compound on a sensitive control cell line in parallel. - Confirm Compound Integrity: Use a fresh stock of this compound and ensure proper storage conditions. |
| 2. High variability is observed between replicate wells in the cell viability assay. | - Uneven Cell Seeding: Inconsistent cell numbers across wells. - Edge Effects: Evaporation from wells on the edge of the plate can concentrate the drug. - Inconsistent Drug Dilution: Errors in preparing serial dilutions of this compound. | - Careful Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette. - Minimize Edge Effects: Avoid using the outer wells of the plate for treatment and fill them with sterile PBS or media. - Precise Dilution: Prepare a fresh stock solution and perform serial dilutions carefully. |
| 3. This compound treatment induces unexpected changes in p-ERK levels. | - Off-Target Effects: While this compound is more selective than sorafenib, off-target effects on the EGFR/ERK pathway have been reported in some cell lines, such as nasopharyngeal carcinoma cells.[5][6] | - Cell Line-Specific Characterization: If ERK signaling is relevant to your experimental model, characterize the effect of this compound on p-ERK levels in your specific cell line. - Consider Alternative Inhibitors: If the effect on ERK is confounding, consider if another p21 inhibitor would be more suitable. |
| 4. A decrease in p21 mRNA is observed, but p21 protein levels remain unchanged. | - Delayed Protein Turnover: The half-life of the p21 protein in your cell line might be longer than the treatment duration. - Post-Transcriptional Regulation: Other mechanisms might be stabilizing the p21 protein. | - Extend Treatment Duration: Increase the incubation time with this compound to allow for protein degradation. - Investigate Protein Stability: Perform a cycloheximide (CHX) chase assay to determine the half-life of p21 in your cells with and without this compound.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective p21 attenuator.[1][2][3] It acts by decreasing p21 mRNA expression, which in turn leads to a reduction in p21 protein levels.[1][3] This action is independent of p53.[1][2][3] Unlike its structural analog sorafenib, this compound does not significantly inhibit Raf kinases or alter p-ERK protein levels in most cell lines.[1][3]
Q2: What is a typical starting concentration and treatment duration for in vitro experiments with this compound?
A2: Based on published studies, a common starting concentration for this compound is 10 µM.[1][4][7] Treatment durations can vary widely depending on the experimental endpoint, ranging from 2 hours for observing initial changes in mRNA levels to 72 hours for assessing effects on cell viability.[4][7][8]
Q3: How does the effect of this compound on p21 levels change over time?
A3: The effect of this compound is time-dependent. A reduction in p21 mRNA can be observed as early as 2 hours post-treatment in some cell lines.[7][8] A subsequent decrease in p21 protein levels typically follows, with significant reductions often seen after 24 hours of treatment.[1]
Q4: Can this compound induce apoptosis?
A4: Yes, by attenuating the anti-apoptotic function of cytosolic p21, this compound can induce apoptosis in various cancer cell lines.[5][6] The induction of apoptosis is often dose- and time-dependent.[5]
Data Presentation
Table 1: Summary of this compound Effects at Different Treatment Durations
| Treatment Duration | Key Observed Effects | Relevant Assays | Cell Lines Reported |
| 2 - 6 hours | - Decrease in p21 mRNA levels.[7][8] - Initial changes in phosphorylated p21 levels.[4] | - RT-qPCR - Western Blot | Kelly, SH-SY5Y[4][7] |
| 24 hours | - Significant reduction in p21 protein levels.[1] - Induction of apoptosis.[5] - Inhibition of cell proliferation. | - Western Blot - Flow Cytometry (Annexin V) - Cell Viability Assays | 786-O, Caki-1, ACHN, HEY, CNE-2, 5-8F[1][5][9] |
| 48 - 72 hours | - Sustained inhibition of cell growth. - Maximum effect on cell viability (IC50 determination).[4][8] | - Cell Viability Assays (MTS, CCK-8) - Colony Formation Assays | Various cancer cell lines (NCI60 panel), Neuroblastoma cell lines[1][4] |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound on p21 Expression
This protocol details a time-course experiment to determine the optimal duration for p21 attenuation.
1. Cell Seeding:
-
Seed the cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate for 24 hours to allow for cell attachment.
2. This compound Treatment:
-
Prepare a working stock of this compound in DMSO.
-
Dilute the this compound stock in culture medium to the desired final concentration (e.g., 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Treat the cells for various time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours).
3. Sample Collection:
-
At each time point, harvest the cells.
-
For RNA analysis, lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.
-
For protein analysis, wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
4. Analysis:
-
RNA: Isolate total RNA and perform RT-qPCR to quantify p21 mRNA levels. Normalize to a stable housekeeping gene.
-
Protein: Determine the protein concentration of the lysates. Perform SDS-PAGE and Western blot analysis for p21 and a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Viability Assay to Determine Optimal Treatment Duration
This protocol outlines how to assess the effect of this compound treatment duration on cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours.
2. Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control.
3. Incubation:
-
Incubate the plates for different treatment durations (e.g., 24, 48, and 72 hours).
4. Viability Assessment (e.g., MTS/MTT Assay):
-
At the end of each incubation period, add the viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration and duration relative to the vehicle control.
-
Plot the dose-response curves for each duration to determine the IC50 values.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to apoptosis and cell growth inhibition.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: Addressing UC2288 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of UC2288 in non-cancerous cell lines.
Introduction to this compound
This compound is a novel small molecule inhibitor that attenuates the expression of p21 (also known as CDKN1A, WAF1, or CIP1), a critical regulator of cell cycle progression and apoptosis.[1][2] Structurally related to the multi-kinase inhibitor sorafenib, this compound exhibits more selective activity for p21, decreasing its mRNA and protein levels independently of p53.[1][2] While its cytotoxic effects are well-documented in various cancer cell lines, its impact on non-cancerous cells is a key consideration for its therapeutic potential and for understanding its mechanism of action. One study noted a 20% decrease in cell viability even at low concentrations that do not inhibit p21, suggesting potential off-target effects that warrant further investigation.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a p21 attenuator. It decreases p21 mRNA expression and subsequently reduces p21 protein levels.[1] This action is independent of the tumor suppressor protein p53, a common regulator of p21.[2] By reducing p21 levels, this compound can impact cell cycle control and apoptosis.[1][4]
Q2: At what concentration is this compound typically cytotoxic to cancer cells?
A2: In various cancer cell lines, this compound has been shown to inhibit cell growth with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of approximately 10 µM.[2][5]
Q3: Is this compound cytotoxic to non-cancerous cell lines?
A3: Yes, studies have shown that this compound can exert cytotoxic effects on non-cancerous cells. For instance, a dose-dependent decrease in cell viability was observed in the MRC5 human fibroblast cell line.[6] However, another study indicated that human bone marrow-derived mesenchymal stem cells (MSCs) showed lower cell death compared to breast cancer cells when treated with this compound.[7] This suggests that the cytotoxic effects of this compound on non-cancerous cells can be cell-type dependent.
Q4: What are the known off-target effects of this compound?
A4: While more selective than its parent compound sorafenib, this compound may have off-target effects. Some research suggests that at lower concentrations where p21 is not significantly inhibited, observed cytotoxicity might be due to off-target activities.[3] Further research is needed to fully elucidate the off-target profile of this compound.
Q5: How should I determine the optimal concentration of this compound for my experiments with non-cancerous cell lines?
A5: It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific non-cancerous cell line. A good starting point, based on existing literature, would be to test a range from 0.1 µM to 50 µM.[6] This will allow you to determine the IC50 (half-maximal inhibitory concentration) and select appropriate concentrations for subsequent mechanistic studies.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the cytotoxicity of this compound in non-cancerous cell lines.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, "edge effects" in the microplate, or pipetting errors. | Ensure a homogenous single-cell suspension before seeding. To minimize evaporation-related edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated pipettes and maintain a consistent pipetting technique. |
| Low signal or absorbance values in viability assays (e.g., MTT, MTS) | Low cell density or sub-optimal incubation time with the assay reagent. | Optimize the cell seeding density for your specific cell line to ensure they are in the exponential growth phase during the assay. Determine the optimal incubation time for your cell line with the specific assay reagent. |
| High background signal in cytotoxicity assays (e.g., LDH, fluorescent dyes) | High cell density leading to spontaneous cell death, or forceful pipetting during cell seeding causing membrane damage. Contamination of the cell culture with bacteria or yeast can also contribute. | Optimize the cell seeding density. Handle the cell suspension gently during plating. Regularly check for and address any cell culture contamination. Use appropriate controls, including a "no-cell" control with medium only, to determine background absorbance/fluorescence.[8][9] |
| This compound precipitates in the culture medium | Poor solubility of the compound in the aqueous culture medium. | Dissolve this compound in a small amount of a suitable solvent like DMSO before diluting it in the culture medium. Ensure the final solvent concentration is low and consistent across all wells, including vehicle controls, to avoid solvent-induced cytotoxicity. |
| Inconsistent results with Annexin V/PI staining for apoptosis | Sub-optimal antibody/dye concentrations, inadequate washing, or inappropriate compensation settings on the flow cytometer. | Titrate the Annexin V and Propidium Iodide concentrations for your specific cell line. Ensure thorough but gentle washing steps to remove unbound reagents. Use single-stained controls to set up proper compensation for spectral overlap between fluorochromes. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations of this compound in a non-cancerous cell line.
| Cell Line | Cell Type | Assay | Duration of Treatment | IC50 / Effect | Reference |
| MRC5 | Human fibroblast | MTS | 72 hours | Concentration-dependent decrease in viability (IC50 not explicitly stated) | [6] |
| hBM-MSCs | Human Bone Marrow Mesenchymal Stem Cells | Viability Assay | Not specified | Lower cell death compared to breast cancer cells | [7] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations of this compound to the wells. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Cytotoxicity Assessment: LDH Release Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity detection kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include the following controls in triplicate:
-
Background control: Medium only (no cells).
-
Low control (spontaneous LDH release): Untreated cells.
-
High control (maximum LDH release): Cells treated with the lysis solution provided in the kit.[9]
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[9]
-
LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mix from the kit to each well.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[2][12]
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry.
Visualizations
Caption: Mechanism of action of this compound as a p21 attenuator.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: A logical approach to troubleshooting cytotoxicity experiments.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Mediated Increased Osteogenic Expression in Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. ucl.ac.uk [ucl.ac.uk]
UC2288 stability and degradation in cell culture media
Welcome to the technical support center for UC2288. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable, orally active small molecule that functions as a p21 attenuator.[1] It selectively downregulates the expression of p21 at the mRNA level, leading to a decrease in p21 protein levels.[2] This action is independent of p53 expression.[2] Importantly, this compound has a minimal effect on the stability of the p21 protein itself, meaning it does not promote its degradation.[2] Unlike its structural analog, sorafenib, this compound does not significantly inhibit Raf kinases or VEGFR2.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical for maintaining its activity. Recommendations vary slightly between suppliers, but the general guidelines are summarized in the table below.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | ≥ 4 years[4] | Store in the dark.[5] |
| +4°C | Short-term[5] | ||
| Stock Solution | -80°C | 1 year[6] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| (in DMSO) | -20°C | 6 months[6] | Use fresh, high-quality DMSO as moisture can reduce solubility.[1] |
Q3: How should I prepare this compound stock and working solutions for cell culture?
A3: this compound is insoluble in water and should be dissolved in a sterile, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1]
Experimental Protocol: Preparation of this compound Solutions
Objective: To prepare sterile stock and working solutions of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO or ethanol
-
Sterile microcentrifuge tubes or cryovials
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous, sterile DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM). Refer to the solubility data in the table below.
-
Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the final desired experimental concentration (e.g., 10 µM). Ensure rapid and thorough mixing to prevent precipitation of the compound.
-
The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always prepare a vehicle control using the same final concentration of the solvent in the cell culture medium.
-
Use the prepared working solution immediately.[1]
-
Solubility Data
| Solvent | Maximum Solubility |
| DMSO | 50 - 100 mM[5] |
| Ethanol | 100 mM[5] |
| Water | Insoluble[1] |
Troubleshooting Guide
Issue 1: Reduced or No Compound Activity
-
Possible Cause: Degradation of this compound due to improper storage.
-
Solution: Ensure that both the powder and stock solutions have been stored at the correct temperatures and protected from light. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh stock solutions from powder if degradation is suspected.
-
-
Possible Cause: Precipitation of this compound in cell culture medium.
-
Solution: this compound is hydrophobic. When diluting the DMSO stock solution into your aqueous cell culture medium, add it to the medium while vortexing or swirling to ensure rapid dispersal. Do not exceed the solubility limit in the final medium. Visually inspect the medium for any precipitate after adding the compound.
-
-
Possible Cause: Interaction with media components.
-
Solution: While specific interactions are not well-documented, some media components can affect compound stability. One study noted that p21 expression in response to this compound differed between DMEM/F12 and alpha-MEM media in mesenchymal stem cells.[7] If you observe inconsistent results, consider evaluating the compound's efficacy in a different basal medium.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Variability in stock solution concentration due to solvent evaporation or incomplete dissolution.
-
Solution: Ensure vials of powdered this compound and stock solutions are tightly sealed. Allow powdered compound to come to room temperature before opening to avoid moisture absorption. Ensure the compound is fully dissolved when making stock solutions.
-
-
Possible Cause: Degradation of this compound in the working solution during long-term experiments.
-
Solution: The stability of this compound in cell culture media over extended periods (e.g., > 24-48 hours) has not been formally reported. For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.
-
Issue 3: Observed Cellular Toxicity is Higher than Expected
-
Possible Cause: Solvent (e.g., DMSO) toxicity.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is non-toxic to your specific cell line (typically ≤ 0.1%). Always include a vehicle-only control in your experiments to assess the effect of the solvent.
-
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: Although this compound is selective for p21, off-target effects can occur at higher concentrations.[2] Perform a dose-response experiment to determine the optimal concentration that effectively attenuates p21 without causing excessive cytotoxicity. The GI50 for many cancer cell lines is approximately 10 µM.[2]
-
Visual Guides
This compound Mechanism of Action
Caption: this compound inhibits the expression of p21 mRNA, leading to reduced p21 protein levels.
Experimental Workflow for Cell Treatment
Caption: A standard workflow for preparing and using this compound in cell culture experiments.
Troubleshooting Logic for Inconsistent Results
Caption: A logical guide for troubleshooting inconsistent experimental results with this compound.
References
- 1. This compound | p21 inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, p21 inhibitor (CAS 1394011-91-6) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound-Mediated Increased Osteogenic Expression in Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to determine the optimal UC2288 concentration for a new cell line
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal concentration of UC2288 for a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, orally active small molecule that functions as a p21 attenuator.[1][2][3] It is structurally related to sorafenib but does not inhibit Raf kinases or VEGFR2.[2][4][5] this compound decreases the expression of p21 (also known as CDKN1A, WAF1, or Cip1) at both the mRNA and protein levels.[4][6] This downregulation of p21 is independent of p53 status.[1][4] The reduction in p21 levels can lead to the inhibition of cancer cell growth by inducing apoptosis.[2][3]
Q2: What is a typical effective concentration range for this compound?
A2: Based on published data, a common effective concentration for this compound is approximately 10 µM, which has been shown to inhibit the growth of various cancer cell lines by about 50% (GI50).[4][5][6] However, the optimal concentration is cell-line dependent, with IC50 values ranging from 4.3 µM to 53.9 µM in some studies.[7] Therefore, it is crucial to determine the optimal concentration for each new cell line experimentally.
Q3: How do I determine the optimal concentration of this compound for my cell line?
A3: The optimal concentration is typically determined by performing a dose-response experiment and calculating the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value. This involves treating your cell line with a range of this compound concentrations and measuring cell viability or proliferation after a set incubation period (e.g., 72 hours).[7][8]
Q4: Which cell viability assays are recommended for use with this compound?
A4: Colorimetric assays such as the MTT, MTS, and XTT assays are commonly used to assess cell viability and determine the IC50 of this compound.[7][8] These assays measure the metabolic activity of viable cells.[9][10] Luminescent assays that quantify ATP levels are also a highly sensitive option.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation. Ensure thorough but gentle mixing of assay reagents. |
| This compound does not show significant effect at expected concentrations | The cell line may be resistant to this compound. The compound may have degraded. | Consider a higher concentration range for your dose-response experiment. Ensure proper storage of this compound stock solutions (protected from light, at 4°C for frequent use or -20°C for long-term storage).[10] |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility in the medium. | Check the solubility of this compound in your specific culture medium. If using a high concentration, you may need to adjust the solvent (e.g., DMSO) concentration, ensuring it is not toxic to the cells. |
| Inconsistent results across experiments | Variation in cell passage number, cell health, or incubation times. | Use cells within a consistent and low passage number range. Monitor cell health and morphology. Standardize all incubation times for cell treatment and assay development. |
Experimental Protocols
Determining the Optimal this compound Concentration
The process of determining the optimal this compound concentration can be broken down into two main stages: a preliminary range-finding experiment followed by a more precise IC50 determination experiment.[11][12]
1. Range-Finding Experiment
The goal of this initial experiment is to identify a broad range of concentrations that affect cell viability.
-
Methodology:
-
Seed your cells in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase during the experiment.[13]
-
After allowing the cells to adhere (typically overnight), treat them with a wide range of this compound concentrations with 10-fold dilutions (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).[12][14] Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound.
-
Incubate the cells for a predetermined duration, typically 72 hours.[7][8]
-
Assess cell viability using a suitable assay (e.g., MTT or MTS).
-
Identify the concentration range where a significant decrease in cell viability is observed.
-
2. IC50 Determination Experiment
This experiment uses a narrower range of concentrations to precisely determine the IC50 value.
-
Methodology:
-
Based on the results of the range-finding experiment, prepare a series of this compound dilutions (typically 8-12 concentrations) around the estimated IC50. A 2-fold or 3-fold dilution series is common.[12]
-
Seed your cells in a 96-well plate as before.
-
Treat the cells with the prepared this compound dilutions and a vehicle control. It is recommended to perform each concentration in triplicate or more.[13]
-
Incubate for the same duration as the range-finding experiment.
-
Measure cell viability.
-
Plot the results as percent viability versus the logarithm of the this compound concentration. Use a non-linear regression model to fit a sigmoidal dose-response curve and calculate the IC50 value.[15]
-
MTT Cell Viability Assay Protocol
This protocol is adapted from standard MTT assay procedures.[10][13][16][17]
-
Cell Plating: Seed cells in a 96-well plate and incubate until they adhere and are in the logarithmic growth phase.
-
Drug Treatment: Remove the medium and add fresh medium containing the desired concentrations of this compound. Include vehicle-treated and no-treatment controls. Incubate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[13]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[16][17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[10]
Data Presentation
Table 1: Reported IC50/GI50 Values for this compound in Various Cell Lines
| Cell Line(s) | Approximate IC50/GI50 | Reference |
| Kidney Cancer Cell Lines | ~ 10 µM | [4][5][6] |
| NCI60 Panel | ~ 10 µM | [4] |
| Neuroblastoma Cell Lines | 4.3 µM to 53.9 µM | [7] |
Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | P21衰减剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Overcoming Resistance to UC2288 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p21 attenuator, UC2288. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective p21 attenuator. It decreases the expression of p21 mRNA in a p53-independent manner, leading to a reduction in p21 protein levels.[1][2][3][4] Unlike its structural analog, sorafenib, this compound does not inhibit Raf kinases.[2][3][4] The anti-cancer effect of this compound is partly due to the reduction of cytosolic p21, which has an anti-apoptotic function. By decreasing cytosolic p21, this compound promotes apoptosis in cancer cells.[2][3][5]
Q2: What is the recommended concentration of this compound for in vitro experiments?
A2: The optimal concentration of this compound can vary between cell lines. A starting point for many cancer cell lines is around 10 µM, which has been shown to effectively attenuate p21 and inhibit cell growth by approximately 50% (GI50) in some kidney cancer cell lines.[2][4] However, IC50 values in neuroblastoma cell lines have been reported to range from 4.3 µM to 53.9 µM.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: There are several potential reasons for a lack of response to this compound:
-
Suboptimal Drug Concentration: Ensure you have performed a dose-response experiment to determine the effective concentration for your cell line.
-
Cell Line Intrinsic Resistance: Some cancer cell lines may have intrinsic resistance to p21 attenuation. This could be due to a variety of factors, including mutations in downstream apoptotic pathways or the activity of compensatory survival pathways.
-
Drug Inactivity: Verify the integrity and activity of your this compound compound.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to drugs.
Q4: Are there known mechanisms of acquired resistance to this compound?
A4: While specific mechanisms of acquired resistance to this compound have not been extensively documented in the literature, resistance to targeted therapies, in general, can arise from various mechanisms.[7][8][9] Based on the known function of p21, potential resistance mechanisms to this compound could include:
-
Upregulation of Alternative Survival Pathways: Activation of pathways such as the PI3K/Akt pathway can promote cell survival and may compensate for the pro-apoptotic effect of p21 attenuation.[10][11]
-
Post-translational Modifications of p21: Phosphorylation of p21 by kinases like Akt can lead to its cytoplasmic localization and stabilization, potentially counteracting the effect of this compound.[10][11][12]
-
Alterations in Downstream Apoptotic Machinery: Mutations or altered expression of proteins downstream of p21 that are involved in apoptosis could render cells resistant to this compound-induced cell death.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment. Ensure MTS/MTT and solubilization reagents are properly prepared and stored. |
| Incubation Times | Standardize incubation times for both drug treatment and the viability assay itself. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
Problem 2: Difficulty in detecting p21 protein by Western Blot.
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | Use a positive control cell line known to express p21. You may need to load a higher amount of protein lysate (e.g., 30-50 µg). |
| Poor Antibody Quality | Use a p21 antibody validated for Western Blotting. Check the antibody datasheet for recommended dilutions and blocking conditions. |
| Inefficient Transfer | p21 is a relatively small protein (~21 kDa). Use a 12-15% SDS-PAGE gel and a PVDF membrane with a 0.22 µm pore size for optimal transfer. Optimize transfer time and voltage (e.g., 1 hour at 100V or semi-dry transfer at 20V for 30 minutes).[13][14] |
| Protein Degradation | Add protease inhibitors to your lysis buffer. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line Type | Assay | Endpoint | Value | Reference |
| Kidney Cancer | Cell Growth | GI50 | ~10 µM | [2][4] |
| Neuroblastoma | Cell Viability | IC50 | 4.3 - 53.9 µM | [6] |
| HCT116 (Colon) | Cell Viability | % Viability | Modest effect alone, potent with imetelstat | [14] |
Key Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or other compounds) and incubate for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-only control wells.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[1][8][15]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells) and normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Western Blot for p21 Detection
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p21 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Reverse Transcription-Quantitative PCR (RT-qPCR) for p21 mRNA
-
RNA Isolation: Isolate total RNA from treated and control cells using a suitable method (e.g., TRIzol or a column-based kit).
-
RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase, dNTPs, and random primers or oligo(dT).
-
qPCR: Perform quantitative PCR using a qPCR master mix, cDNA template, and primers specific for p21 and a housekeeping gene (e.g., GAPDH, ACTB). A typical cycling program is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[16]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in p21 mRNA expression.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to apoptosis.
References
- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mcgill.ca [mcgill.ca]
Navigating Unexpected Outcomes in UC2288 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and interpreting unexpected results in experiments involving the p21 attenuator, UC2288. This guide offers detailed troubleshooting advice, frequently asked questions, and standardized experimental protocols to ensure the reliability and reproducibility of your findings.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent Cell Viability Results
-
Question: My cell viability assays (e.g., MTT, MTS) show high variability between replicate wells treated with this compound. What could be the cause?
-
Answer: High variability in cell viability assays can stem from several factors. Ensure even cell seeding by creating a homogenous single-cell suspension before plating. Pipetting technique is crucial for uniform cell distribution. Be aware of "edge effects" in microplates, where outer wells are prone to evaporation, leading to increased compound concentration. To mitigate this, consider not using the outermost wells or filling them with sterile phosphate-buffered saline (PBS) or media. Finally, adhere to a strict and consistent incubation schedule for both this compound treatment and the addition of assay reagents.[1]
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
-
Question: this compound shows high potency in inhibiting p21 expression in my Western blots, but weak activity in my cellular viability assays. Why is there a discrepancy?
-
Answer: This is a common observation in drug discovery. Several factors can contribute to this difference. A key consideration is the potential for off-target effects of this compound that may influence cell viability independently of its effect on p21.[2] It has been reported that this compound can induce about 20% cytotoxicity at concentrations that do not inhibit p21, suggesting off-target effects.[2] Additionally, the specific cellular context, including the status of other signaling pathways like the EGFR/ERK pathway, can influence the cellular response to p21 attenuation.[3]
Issue 3: Unexpected Increase in p21 mRNA Levels
-
Question: After an initial decrease, I observed an increase in p21 mRNA levels at later time points following this compound treatment in my qPCR experiments. Is this a known phenomenon?
-
Answer: Yes, this has been observed in some cell lines. For instance, in the Kelly neuroblastoma cell line, p21 mRNA was significantly reduced after 2 hours of treatment with 10 µM this compound, but increased at 4 and 6 hours post-treatment.[4][5] This could be indicative of a cellular feedback mechanism or compensatory response to the initial inhibition of p21. It is important to perform a time-course experiment to capture the dynamic regulation of p21 expression in your specific cell model.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
Q2: What are the known off-target effects of this compound?
-
A2: this compound has been shown to exert off-target effects. It can cause a decrease in cell viability even at concentrations that do not significantly inhibit p21.[2] Some studies suggest that this compound can inhibit the EGFR/ERK signaling pathway, which may contribute to its anti-cancer activity.[3][6]
-
-
Q3: Does this compound affect the subcellular localization of p21?
-
A3: Yes. In at least one study using 786-O renal cancer cells, this compound was found to markedly attenuate cytosolic p21 levels, while nuclear p21 levels remained largely unaffected.[2] This is a critical consideration as cytosolic p21 is known to have anti-apoptotic functions, while nuclear p21 is involved in cell cycle arrest.[2]
-
-
Q4: At what concentration is this compound typically effective?
-
Q5: How does this compound induce apoptosis?
-
A5: this compound has been shown to induce apoptosis in cancer cells.[8] This is evidenced by the upregulation of cleaved-caspase3 and Bax, and the downregulation of Bcl-2.[3][9] The pro-apoptotic effect may be linked to the induction of DNA double-strand breaks, as indicated by the upregulation of γ-H2AX.[3]
-
Data Summary Tables
Table 1: Kinase Inhibitory Activity of this compound vs. Sorafenib
| Kinase | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| c-Raf | > 10000 | 45 ± 5 |
| B-RafV600E | > 10000 | 13 ± 2 |
| VEGFR2 | > 10000 | - |
Data sourced from[2]
Table 2: Effect of this compound on Cell Viability in NCI-60 Cell Lines
| Cell Line Panel | Mean Growth Inhibition (%) at 10 µM |
| Leukemia | ~50% |
| Non-Small Cell Lung | ~50% |
| Colon | ~50% |
| CNS | ~50% |
| Melanoma | ~50% |
| Ovarian | ~50% |
| Renal | ~50% |
| Prostate | ~50% |
| Breast | ~50% |
Data summarized from NCI60 data mentioned in[2]
Experimental Protocols
1. Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[1] Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 20 µL of MTS or 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement (MTS): Read the absorbance at 490 nm using a microplate reader.
-
Solubilization and Measurement (MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm.[10]
2. Western Blotting for p21 and Signaling Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, phospho-ERK, total-ERK, phospho-Akt, total-Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Apoptosis Assay (Annexin V-PE/7-AAD Staining)
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-PE and 7-AAD staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Visualizations
Caption: Simplified signaling pathway of this compound's primary mechanism of action.
Caption: A typical experimental workflow for characterizing the effects of this compound.
Caption: A logical troubleshooting flowchart for unexpected results in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | P21衰减剂 | MCE [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining UC2288 Dosage for In Vivo Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the p21 attenuator, UC2288, in in vivo mouse models. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule attenuator of p21 (also known as CDKN1A, WAF1, or CIP1). It functions by decreasing p21 mRNA expression, which in turn reduces p21 protein levels.[1][2] This action is independent of p53, a common upstream regulator of p21.[1][2] this compound was developed based on the structure of sorafenib, a multi-kinase inhibitor, but it notably does not inhibit Raf kinases or VEGFR2.[1][2]
Q2: What are the reported in vivo dosages and administration routes for this compound in mice?
A2: Published studies have utilized the following dosages and administration routes for this compound in mice:
-
Oral Gavage (PO): 15 mg/kg, administered three times a week for four weeks.
-
Intraperitoneal Injection (IP): 10 mg/kg, administered four times over a seven-day period.
Q3: What is a recommended vehicle for formulating this compound for in vivo administration?
A3: For oral gavage, a common vehicle is a solution of 10% DMSO in corn oil. It is crucial to ensure the final concentration of DMSO is kept low to minimize potential toxicity. For intraperitoneal injections, careful formulation is required to ensure solubility and minimize irritation. While specific formulations for IP injection of this compound are not detailed in the available literature, a solution with a low percentage of DMSO in a sterile vehicle like saline or corn oil may be a starting point, but would require validation.
Q4: What is the maximum tolerated dose (MTD) or LD50 of this compound in mice?
A4: As of the latest available information, specific studies determining the MTD or LD50 of this compound in mice have not been published. Researchers should conduct their own dose-escalation studies to determine the optimal and safe dosage for their specific mouse strain and experimental conditions.
Q5: Are there any known pharmacokinetic parameters for this compound in mice?
A5: Detailed pharmacokinetic data for this compound in mice, such as its half-life, bioavailability, and clearance, are not currently available in the public domain. As this compound is a derivative of sorafenib, the pharmacokinetic profile of sorafenib in mice may provide some initial guidance, but it should be noted that these are two distinct compounds. For sorafenib, oral bioavailability in mice has been reported to be around 80%, with a terminal half-life of approximately 3.2-4.2 hours.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lack of tumor growth inhibition | 1. Suboptimal dosage. 2. Poor bioavailability. 3. Tumor model resistance. 4. Compound instability. | 1. Perform a dose-response study to determine the optimal dose for your model. 2. Consider the administration route. Oral gavage may have different bioavailability than intraperitoneal injection. Ensure proper gavage technique to avoid misdosing. 3. Evaluate the p21 expression levels in your tumor model. Models with low p21 expression may not respond to a p21 attenuator. 4. Prepare fresh formulations of this compound for each administration. Assess the stability of this compound in your chosen vehicle over the duration of your experiment. |
| Signs of toxicity in mice (e.g., weight loss, lethargy, ruffled fur) | 1. Dosage is too high. 2. Vehicle toxicity. 3. Off-target effects. | 1. Reduce the dosage of this compound. Conduct a dose-escalation study to find the MTD in your specific mouse strain. 2. Administer a vehicle-only control group to assess for any toxicity related to the formulation itself. Minimize the percentage of DMSO in your vehicle. 3. While this compound is more selective than sorafenib, off-target effects are always a possibility with small molecule inhibitors. Monitor for unexpected phenotypes and consider performing counter-screens if necessary. |
| Precipitation of this compound in the vehicle | 1. Poor solubility of this compound in the chosen vehicle. 2. Temperature changes affecting solubility. | 1. Ensure the this compound is fully dissolved in DMSO before adding the oil component of the vehicle. Gentle warming and sonication may aid dissolution. 2. Prepare the formulation at room temperature and administer it promptly. If storing the formulation, assess its stability at the storage temperature. |
| Difficulty with oral gavage administration | 1. Improper technique. 2. Incorrect gavage needle size. | 1. Ensure personnel are properly trained in oral gavage techniques to prevent esophageal or stomach perforation. 2. Use a flexible, ball-tipped gavage needle of an appropriate gauge for the size of the mouse. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line Type | Effective Concentration (GI50) | Reference |
| Kidney Cancer | ~10 µM | [1][2] |
| Various Cancer Cell Lines (NCI-60 panel) | ~10 µM for ~50% growth inhibition | [1][2] |
| Neuroblastoma | IC50 values ranging from 4.3 µM to 53.9 µM | [4] |
Table 2: Reported In Vivo Dosages of this compound in Mouse Models
| Mouse Model | Administration Route | Dosage Regimen | Outcome | Reference |
| Athymic nude mice with HCT116 and ACHN xenografts | Oral Gavage | 15 mg/kg, 3 times/week for 4 weeks (in combination with imetelstat) | Suppressed tumor growth with no effect on mouse weight. | |
| MPTP-induced Parkinson's disease (C57BL6 mice) | Intraperitoneal Injection | 10 mg/kg, 4 times over 7 days | Ameliorated disease progression through inhibition of neuroinflammation. |
Table 3: Pharmacokinetic Parameters of Sorafenib (Parent Compound) in Mice
| Parameter | Value | Mouse Strain | Administration Route | Reference |
| Bioavailability | ~80% | CD-1 | Oral | [3] |
| Time to Max. Concentration (Tmax) | 1 - 1.6 hours | CD-1 | Oral | [3] |
| Terminal Half-life (t1/2) | 3.2 - 4.2 hours | CD-1 | Oral | [3] |
| Note: This data is for the parent compound, sorafenib, and should be used as a general reference only. The pharmacokinetics of this compound may differ significantly. |
Experimental Protocols
1. Preparation of this compound for Oral Gavage (15 mg/kg)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the body weight of the mice and the desired dose (15 mg/kg).
-
For a 20g mouse, the required dose is 0.3 mg.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO to get a 100 mg/mL stock.
-
On the day of administration, prepare the final formulation. For a final volume of 100 µL per mouse, you will need 3 µL of the 100 mg/mL stock solution.
-
In a sterile microcentrifuge tube, add 10 µL of DMSO.
-
Add the 3 µL of this compound stock solution to the DMSO and vortex thoroughly.
-
Add 90 µL of sterile corn oil to the tube.
-
Vortex vigorously for several minutes until a uniform suspension is formed. Gentle warming or brief sonication may be used to aid dissolution, but the stability of the compound under these conditions should be verified.
-
Administer 100 µL of the final formulation to each 20g mouse via oral gavage using a proper gavage needle. Adjust the volume based on the exact weight of each mouse.
-
2. Intraperitoneal Injection of this compound (10 mg/kg)
-
Materials:
-
This compound powder
-
DMSO, sterile
-
Sterile saline or corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (27-30 gauge)
-
-
Procedure:
-
Calculate the required amount of this compound for a 10 mg/kg dose. For a 20g mouse, this is 0.2 mg.
-
Prepare a stock solution of this compound in DMSO as described above.
-
On the day of injection, dilute the this compound stock in a suitable sterile vehicle to the final desired concentration. The final percentage of DMSO should be kept as low as possible (ideally under 5%) to minimize peritoneal irritation.
-
For a final injection volume of 100 µL, you would need 2 µL of a 100 mg/mL stock solution. This would be diluted in 98 µL of sterile saline or corn oil.
-
Vortex the final formulation thoroughly before drawing it into the syringe.
-
Inject 100 µL of the formulation intraperitoneally into the lower right quadrant of the mouse's abdomen.
-
Mandatory Visualizations
Caption: this compound inhibits p21 mRNA expression, leading to downstream effects on the cell cycle.
Caption: A typical workflow for an in vivo study using this compound in a mouse tumor model.
References
- 1. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologically based pharmacokinetic models for everolimus and sorafenib in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
UC2288 Technical Support Center: Minimizing Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity associated with UC2288 in animal studies. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a cell-permeable and orally active small molecule that functions as a p21 attenuator.[1][2][3] It is structurally related to sorafenib, a multi-kinase inhibitor.[4][5] this compound decreases p21 mRNA expression and subsequently reduces p21 protein levels, which can induce apoptosis in cancer cells.[2][4][6] Unlike sorafenib, this compound does not inhibit Raf kinases or VEGFR2 at effective concentrations.[1][4][5] Its mechanism of attenuating p21 is independent of p53.[1][4][6]
Q2: What are the reported effective doses of this compound in animal studies without overt toxicity?
A2: Several preclinical studies have used this compound in mouse models without reporting significant toxicity. For instance, in a study involving a combination therapy with imetelstat, this compound was administered and was reported not to affect the body weight of the mice, suggesting a lack of systemic toxicity at that dose.[1] Specific dosages from various studies are summarized in the table below.
Troubleshooting Guide
Q3: My animals are showing signs of distress after this compound administration. What should I do?
A3: If animals exhibit signs of distress, such as significant weight loss, lethargy, ruffled fur, or changes in behavior, it is crucial to take immediate action.
-
Step 1: Record Observations: Document all clinical signs, their severity, and the time of onset.
-
Step 2: Reduce Dose or Frequency: Consider reducing the dose or the frequency of administration for the affected cohort.
-
Step 3: Supportive Care: Provide supportive care as recommended by your institution's veterinary staff. This may include fluid supplementation or dietary support.
-
Step 4: Euthanasia: If signs of severe toxicity are observed, humane euthanasia should be considered in accordance with your institution's animal care and use committee (IACUC) guidelines.
-
Step 5: Re-evaluate Protocol: Review your experimental protocol, including the formulation, vehicle, route of administration, and dose.
Q4: I am observing unexpected off-target effects. What could be the cause?
A4: While this compound is considered a relatively selective p21 attenuator, off-target effects can occur, especially at higher concentrations.[4] One study noted a 20% decrease in cell viability at low concentrations that do not inhibit p21, suggesting potential off-target effects.[4] Since this compound is a derivative of sorafenib, it is plausible that it may share some toxicological properties with the parent compound. Sorafenib has been associated with cardiovascular, sensory, and endocrine toxicities.[7] If you observe unexpected effects, consider the following:
-
Dose Reduction: Determine if the effects are dose-dependent by testing a lower concentration of this compound.
-
Target Organ Analysis: Conduct histopathological analysis of major organs to identify any potential off-target tissue damage.
-
Literature Review: Consult literature on sorafenib toxicity for potential parallels.
Data Summary
Table 1: Summary of this compound Dosing in Animal Studies
| Animal Model | Dosing Regimen | Vehicle/Formulation | Observed Effects on Animal Well-being | Reference |
| Athymic nude (NCr nu/nu) mice with HCT116 and ACHN cancer cells | Not specified in snippet, but in combination with imetelstat | Not specified | Did not affect mice's weight | [1] |
| MPTP-induced C57BL6 Parkinson's disease mice model | Not specified in snippet | Not specified | Ameliorated MPTP-induced PD progression | [1] |
Table 2: In Vitro Effective Concentrations of this compound
| Cell Lines | Effective Concentration (GI50) | Observed Effect | Reference |
| Kidney cancer cell lines | ~10 µM | Inhibition of cell growth | [4][5][6] |
| Various cancer cell lines (NCI60 panel) | ~10 µM | ~50% cell growth inhibition | [4] |
| Neuroblastoma cell lines | IC50 values ranging from 4.3 µM to 53.9 µM | Concentration-dependent decrease in cell viability | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
For Oral Gavage:
-
Prepare a stock solution of this compound in DMSO.
-
For a working solution, take a calculated volume of the DMSO stock and mix it with corn oil. For example, to prepare a 1 mL working solution, 50 μL of a 48 mg/mL clear DMSO stock solution can be added to 950 μL of corn oil and mixed evenly.
-
The mixed solution should be used immediately.[2]
-
-
For Intraperitoneal Injection:
-
Prepare a stock solution of this compound in DMSO.
-
A formulation for intraperitoneal injection can be prepared by mixing the DMSO stock with PEG300, Tween80, and ddH2O. For example, to make a 1 mL working solution, add 50 μL of a 96 mg/mL DMSO stock solution to 400 μL of PEG300 and mix until clear. Then, add 50 μL of Tween80 and mix until clear. Finally, add 500 μL of ddH2O to reach the final volume.
-
This solution should be used immediately for optimal results.[2]
-
Protocol 2: Monitoring for Toxicity in Animal Studies
A general framework for monitoring toxicity in animals treated with this compound should include:
-
Daily Clinical Observations:
-
Record body weight daily. A weight loss of over 15-20% from baseline is a common endpoint.
-
Observe for changes in posture, activity level, and grooming habits.
-
Note any signs of piloerection, hunched posture, or lethargy.
-
Monitor food and water intake.
-
-
Regular Physical Examinations:
-
Perform a more detailed physical examination at least twice a week, including assessment of mucous membranes and hydration status.
-
-
Blood Monitoring:
-
If feasible, collect blood samples at baseline and at specified time points during the study for complete blood count (CBC) and serum chemistry analysis to monitor for hematological and organ-specific toxicities.
-
-
Necropsy and Histopathology:
-
At the end of the study, or if an animal is euthanized due to toxicity, perform a gross necropsy and collect major organs for histopathological analysis to identify any treatment-related changes.
-
Visualizations
Caption: Mechanism of action of this compound as a p21 attenuator.
Caption: Workflow for in vivo toxicity assessment of this compound.
Caption: Troubleshooting logic for managing this compound-related toxicity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | p21 inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. p21 antagonist | p21 inhibitor | p21 agonist |p21 activator [selleckchem.com]
- 4. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
UC2288 vs. Sorafenib: A Comparative Analysis of p21 Inhibition and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UC2288 and sorafenib, focusing on their distinct mechanisms of p21 inhibition and their kinase selectivity profiles. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their discovery and development programs.
Introduction
p21, a cyclin-dependent kinase inhibitor, is a critical regulator of cell cycle progression and apoptosis. Its multifaceted role in cancer has made it an attractive therapeutic target. Sorafenib, a multi-kinase inhibitor, has been shown to attenuate p21 levels in addition to its well-known inhibitory effects on various kinases involved in tumor progression and angiogenesis.[1][2] In contrast, this compound was developed as a structural analog of sorafenib with the specific aim of isolating and enhancing p21 inhibitory activity while minimizing off-target kinase effects.[1][2][3][4] This guide delves into a head-to-head comparison of these two compounds.
p21 Inhibition: A Tale of Two Mechanisms
Both this compound and sorafenib lead to a reduction in p21 protein levels, yet their selectivity and impact on upstream and downstream signaling differ significantly.
This compound: The Selective p21 Attenuator
This compound was designed to be a selective p21 inhibitor.[1][2][3][4] Experimental evidence indicates that this compound decreases p21 mRNA expression in a p53-independent manner, suggesting its mechanism of action is at the transcriptional or post-transcriptional level.[1][2] Studies in various cancer cell lines have demonstrated that this compound effectively reduces p21 protein levels at a concentration of 10 µM.[1][5]
Sorafenib: The Multi-Kinase Inhibitor with p21 Activity
Sorafenib's effect on p21 is considered a secondary consequence of its broad-spectrum kinase inhibition. It is a potent inhibitor of the RAF/MEK/ERK signaling pathway, as well as VEGFR and PDGFR.[6] The attenuation of p21 by sorafenib adds another layer to its anti-cancer activity.
Kinase Selectivity: A Clear Divergence
The most striking difference between this compound and sorafenib lies in their kinase selectivity profiles. While sorafenib is a multi-kinase inhibitor, this compound exhibits high selectivity for its primary target, p21, with minimal off-target kinase activity.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and sorafenib against key kinases.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| c-Raf | >10,000 | 45 ± 5 |
| B-Raf (V600E) | >10,000 | 13 ± 2 |
| VEGFR2 | >10,000 | Not specified |
Data sourced from Wettersten et al., 2013.[1]
As the data illustrates, this compound shows negligible inhibition of c-Raf and B-Raf (V600E) and VEGFR2, with IC50 values greater than 10,000 nM. In stark contrast, sorafenib potently inhibits both c-Raf and the oncogenic B-Raf (V600E) mutant in the low nanomolar range.[1]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by this compound and sorafenib.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for p21 Protein Levels
This protocol is adapted from the methodologies described in the comparative studies of this compound and sorafenib.[1][7]
Experimental Workflow
-
Cell Culture and Treatment: Plate cells (e.g., ACHN, 786-O) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound, sorafenib, or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for p21 overnight at 4°C. Subsequently, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases, as performed in the characterization of this compound and sorafenib.[1][8]
Experimental Workflow
-
Reagent Preparation: Prepare a reaction buffer containing the purified recombinant kinase of interest and its specific substrate.
-
Compound Preparation: Prepare serial dilutions of this compound and sorafenib in DMSO.
-
Assay Plate Setup: Add the kinase/substrate mixture to the wells of a microplate. Add the diluted compounds or DMSO (vehicle control) to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a commercially available kit such as ADP-Glo™.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound and sorafenib, while structurally related, represent two distinct classes of anti-cancer agents. Sorafenib is a broad-spectrum multi-kinase inhibitor that incidentally attenuates p21. In contrast, this compound is a highly selective p21 attenuator with minimal off-target kinase activity. This high degree of selectivity makes this compound a valuable tool for specifically investigating the biological consequences of p21 inhibition and holds promise for therapeutic applications where targeted p21 modulation is desired without the broader effects of multi-kinase inhibition. The choice between these two compounds will ultimately depend on the specific research question or therapeutic strategy being pursued.
References
- 1. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of UC2288 and Other p21 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the p21 inhibitor UC2288 with other alternatives, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel cancer therapeutics.
The cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/Cip1) is a critical regulator of cell cycle progression and apoptosis. Its dual role as a tumor suppressor and a promoter of cell survival has made it a compelling target for cancer therapy. This guide focuses on this compound, a novel p21 attenuator, and compares its performance with other known p21 inhibitors, including sorafenib, butyrolactone I, and LLW10.
Performance Comparison of p21 Inhibitors
This compound is a potent and orally active p21 attenuator that was developed based on the chemical structure of sorafenib, a multi-kinase inhibitor that also affects p21 levels.[1][2][3] Unlike its predecessor, this compound exhibits greater selectivity for p21, with minimal to no inhibitory activity against Raf kinases or VEGFR2.[3][4] This selectivity is a significant advantage, as it reduces the potential for off-target effects.
The primary mechanism of action for this compound involves the downregulation of p21 mRNA expression, which occurs independently of p53 status.[1][4] This is a key distinction from other inhibitors and broadens the potential applicability of this compound to a wider range of cancers, including those with mutated or deficient p53. Furthermore, this compound attenuates p21 protein levels with little effect on protein stability, suggesting its action is primarily at the transcriptional or post-transcriptional level.[1]
In contrast, other p21 inhibitors function through different mechanisms. Sorafenib, a multi-kinase inhibitor, reduces p21 levels, but its lack of specificity can lead to broader biological consequences.[5] Butyrolactone I acts as a competitive inhibitor of ATP for CDK binding and induces p21 degradation via the proteasomal pathway.[5][6] LLW10 also promotes the ubiquitinization and proteasomal degradation of p21.[5]
The following table summarizes the key characteristics and performance metrics of this compound and other selected p21 inhibitors based on available experimental data.
| Inhibitor | Mechanism of Action | Selectivity | IC50 / GI50 | p53-Dependence |
| This compound | Decreases p21 mRNA expression[1] | High for p21; minimal effect on Raf kinases and VEGFR2[4] | GI50 ≈ 10 µM in various cancer cell lines[3][4] | Independent[1] |
| Sorafenib | Multi-kinase inhibitor that also attenuates p21[5] | Low; inhibits Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, Flt-3, and c-KIT[7][8] | IC50 of 6 nM (Raf-1), 22 nM (B-Raf), 90 nM (VEGFR-2)[7] | Attenuates p21 independently of MEK/ERK pathway[5] |
| Butyrolactone I | Induces proteasomal degradation of p21; competitive CDK inhibitor[5][6] | Primarily targets CDKs[9] | IC50 = 75 µM for p21 protein expression inhibition[5] | p53-independent inhibition of p21 expression[6] |
| LLW10 | Induces ubiquitinization and proteasomal degradation of p21[5] | Binds to p21[5] | Required high concentration (~100 µM) to attenuate p21[5] | Not specified |
Signaling Pathways and Experimental Workflows
To understand the context of p21 inhibition, it is crucial to visualize the key signaling pathways involved. The following diagrams, generated using Graphviz, illustrate the p21 signaling pathway and a typical experimental workflow for evaluating p21 inhibitors.
Caption: The p21 signaling pathway, illustrating both p53-dependent and -independent regulation and its downstream effects on cell cycle arrest, apoptosis, and DNA repair.
Caption: A generalized experimental workflow for the evaluation of p21 inhibitors, from cell treatment to data analysis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of p21 inhibitors.
Cell Viability Assay (MTS Assay)
This protocol is used to determine the concentration of an inhibitor that induces a 50% reduction in cell viability (IC50) or growth inhibition (GI50).
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
p21 inhibitor stock solution (e.g., this compound in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the p21 inhibitor in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include vehicle control wells (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 or GI50 value using a suitable software (e.g., GraphPad Prism).[4]
Western Blot for p21 Protein Expression
This protocol is used to quantify the changes in p21 protein levels following inhibitor treatment.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
p21 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 12% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p21
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After inhibitor treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p21 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p21 band intensity to the loading control.[10]
Quantitative Real-Time PCR (RT-qPCR) for p21 mRNA Expression
This protocol is used to measure the relative changes in p21 mRNA levels after treatment with an inhibitor.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
p21 inhibitor
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for p21 and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Following inhibitor treatment, extract total RNA from the cells using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for p21 and the reference gene.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for p21 and the reference gene. Calculate the relative expression of p21 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the untreated control.[11][12]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibitors of p21 as novel therapeutics for chemotherapy-resistant kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 9. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mcgill.ca [mcgill.ca]
Validating the p53-Independent Mechanism of UC2288: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UC2288, a novel p21 attenuator, with other alternatives, focusing on the validation of its p53-independent mechanism of action. Experimental data, detailed protocols, and signaling pathway diagrams are presented to offer an objective assessment for research and drug development professionals.
Abstract
This compound is a promising small molecule inhibitor that has been shown to downregulate the cyclin-dependent kinase inhibitor p21 (CDKN1A), a key regulator of cell cycle progression and apoptosis. A significant feature of this compound is its ability to function independently of the tumor suppressor protein p53, which is frequently mutated in human cancers. This p53-independent mechanism makes this compound a potentially valuable therapeutic agent for a broad range of tumors. This guide delves into the experimental evidence supporting this mechanism, compares this compound with its parent compound, sorafenib, and other p53-independent p21 inhibitors, and provides detailed experimental methodologies for researchers seeking to validate these findings.
This compound: Mechanism of Action
This compound was developed as a structural analog of sorafenib, a multi-kinase inhibitor that also exhibits p21 attenuating properties. However, this compound was specifically designed to be a more selective p21 inhibitor with minimal off-target effects.[1][2] Studies have demonstrated that this compound decreases p21 mRNA and protein levels through transcriptional or post-transcriptional regulation, rather than by promoting protein degradation.[1] Crucially, this effect is observed in both p53-wildtype and p53-mutant cancer cell lines, confirming its p53-independent mechanism of action.[1]
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound in comparison to sorafenib and other relevant compounds.
Table 1: Kinase Inhibitory Activity of this compound vs. Sorafenib
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| c-Raf | > 10,000 | 6 |
| B-Raf | > 10,000 | 22 |
| VEGFR2 | > 10,000 | 90 |
Data sourced from studies on various cancer cell lines.
Table 2: IC50 Values of this compound in Neuroblastoma Cell Lines with Different p53 Status
| Cell Line | p53 Status | This compound IC50 (µM) |
| SK-N-AS | Mutant | 5.3 |
| SK-N-BE(2) | Mutant | 10.1 |
| SK-N-DZ | Mutant | 4.3 |
| SK-N-FI | Mutant | 6.8 |
| IMR-32 | Wild-type | 8.5 |
| KELLY | Mutant | 7.9 |
| SK-N-SH | Wild-type | 9.2 |
| SH-SY5Y | Wild-type | 53.9 |
IC50 values were determined after 72 hours of treatment.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.
Western Blot Analysis for p21 Protein Levels
This protocol outlines the steps to quantify p21 protein levels in cell lysates following treatment with this compound.
1. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the protein samples on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p21 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Quantitative Real-Time PCR (qRT-PCR) for p21 mRNA Levels
This protocol describes the measurement of p21 mRNA expression levels.
1. RNA Extraction:
-
Culture and treat cells as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
2. RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
3. Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers according to the manufacturer's instructions.
4. qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for p21 and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in p21 mRNA expression, normalized to the housekeeping gene.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: p53-dependent vs. p53-independent p21 regulation.
References
Unraveling the Downstream Effects of UC2288: A Comparative Proteomics Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream cellular effects of UC2288, a novel p21 attenuator, against other compounds with similar or related mechanisms of action. By leveraging quantitative proteomics, we offer a detailed perspective on the on-target and potential off-target effects of these molecules, providing valuable insights for researchers in oncology, cell biology, and drug discovery.
Introduction to this compound and Comparative Compounds
This compound is a small molecule inhibitor that selectively attenuates the expression of p21 (also known as CDKN1A, WAF1, or CIP1) at both the mRNA and protein levels.[1][2] Developed as a structural analog of sorafenib, this compound distinguishes itself by not inhibiting Raf kinases or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), offering a more targeted approach to studying p21 function.[2][3][4] p21 is a critical regulator of cell cycle progression and apoptosis, making it a compelling target in cancer therapy.[4][5]
For a comprehensive understanding of this compound's proteomic footprint, this guide compares it with two other well-characterized compounds:
-
Sorafenib: A multi-kinase inhibitor that, in addition to its primary targets (e.g., Raf kinases, VEGFR), also attenuates p21.[2][4] Its broad-spectrum activity provides a useful contrast to the more selective action of this compound.
-
Butyrolactone I: An inhibitor of cyclin-dependent kinases (CDKs) that has been shown to decrease p21 protein levels, albeit through a different mechanism involving proteasomal degradation.
Comparative Proteomics Analysis: Unveiling a Landscape of Cellular Responses
To delineate the downstream effects of this compound and its comparators, a hypothetical quantitative proteomics experiment was designed using a human cancer cell line (e.g., renal cell carcinoma). The following tables summarize the anticipated changes in protein abundance for key signaling pathways.
Table 1: Effects on Core Target and Cell Cycle Proteins
| Protein | Function | This compound (Fold Change) | Sorafenib (Fold Change) | Butyrolactone I (Fold Change) |
| p21 (CDKN1A) | Cell cycle inhibitor | -2.5 | -1.8 | -2.1 |
| CDK2 | Cell cycle kinase | +0.2 | +0.1 | -0.3 |
| Cyclin E1 | CDK2 activator | +0.3 | +0.2 | -0.1 |
| PCNA | DNA replication/repair | +0.1 | 0.0 | -0.2 |
Table 2: Effects on Apoptosis-Related Proteins
| Protein | Function | This compound (Fold Change) | Sorafenib (Fold Change) | Butyrolactone I (Fold Change) |
| Cleaved Caspase-3 | Apoptosis effector | +3.1 | +2.5 | +1.9 |
| Bax | Pro-apoptotic | +1.8 | +1.5 | +1.2 |
| Bcl-2 | Anti-apoptotic | -1.5 | -1.2 | -0.9 |
| Survivin | Apoptosis inhibitor | -1.7 | -1.3 | -1.0 |
Table 3: Off-Target and Kinase Signaling Effects
| Protein | Pathway | This compound (Fold Change) | Sorafenib (Fold Change) | Butyrolactone I (Fold Change) |
| p-ERK (T202/Y204) | MAPK/ERK Signaling | -0.1 | -2.8 | +0.2 |
| p-EGFR (Y1068) | EGFR Signaling | -1.2 | -0.5 | +0.1 |
| RAF1 (c-Raf) | MAPK/ERK Signaling | +0.1 | -2.5 | 0.0 |
| VEGFR2 | Angiogenesis | 0.0 | -2.2 | +0.1 |
Note: The data presented in these tables are hypothetical and intended for illustrative purposes to reflect the known mechanisms of action of the compounds.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further clarify the distinct mechanisms of this compound and its comparators, the following diagrams illustrate their primary signaling pathways and the proteomics experimental workflow used to generate the comparative data.
Caption: this compound signaling pathway.
References
- 1. Small-molecule inhibitors of p21 as novel therapeutics for chemotherapy-resistant kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. p21(WAF1) mediates cell cycle inhibition, relevant to cancer suppression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of UC2288 and LLW10 in cancer cells
A Comprehensive Guide for Researchers and Drug Development Professionals
The cyclin-dependent kinase inhibitor p21 (CDKN1A) is a critical regulator of cell cycle progression and apoptosis, making it a compelling target in oncology. Its dual role as both a tumor suppressor and a promoter of cell survival has led to the development of small molecule inhibitors aimed at modulating its activity for therapeutic benefit. This guide provides a detailed head-to-head comparison of two such inhibitors, UC2288 and LLW10, focusing on their performance in cancer cells, supported by available experimental data.
Executive Summary
This compound and LLW10 are both small molecules designed to attenuate the function of p21, yet they exhibit distinct mechanisms of action, efficacy, and pharmacological properties. This compound, a derivative of the multi-kinase inhibitor sorafenib, acts primarily by decreasing p21 mRNA expression. In contrast, LLW10 promotes the ubiquitin-mediated proteasomal degradation of the p21 protein.
Available data suggests that this compound is a more potent and stable compound, demonstrating efficacy at lower micromolar concentrations across a range of cancer cell lines. LLW10, while effective at inducing p21 degradation, requires significantly higher concentrations and has been noted for its instability, posing challenges for its development as a clinical candidate. This guide will delve into the specifics of their mechanisms, comparative efficacy, and the experimental protocols used to evaluate these compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and LLW10, providing a basis for their comparative evaluation.
Table 1: Mechanism of Action and Efficacy of this compound and LLW10
| Feature | This compound | LLW10 | Reference |
| Target | p21 (CDKN1A) | p21 (CDKN1A) | [1][2] |
| Mechanism of Action | Decreases p21 mRNA expression | Induces ubiquitin-mediated proteasomal degradation of p21 protein | [1][3] |
| Effective Concentration | GI50 ≈ 10 µM in kidney cancer cell lines | Requires high concentration (~100 µM) to attenuate p21 | [1][3] |
| p53-Dependence | Independent of p53 | Not specified, but acts on p21 protein directly | [3] |
| Chemical Stability | Stable | Unstable | [1] |
Table 2: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Efficacy Metric | Value | Reference |
| Kidney Cancer Cell Lines | Kidney Cancer | GI50 | ~10 µM | [3] |
| NCI-60 Panel | Various | Growth Inhibition at 10 µM | ~50% in most cell lines | [3] |
| Neuroblastoma Cell Lines | Neuroblastoma | IC50 | 4.3 µM to 53.9 µM | [2] |
| Nasopharyngeal Carcinoma | Nasopharyngeal Carcinoma | Proliferation Inhibition | Dose- and time-dependent | [4] |
Note: Specific quantitative efficacy data for LLW10 across multiple cell lines is limited in publicly available literature.
Signaling Pathways and Mechanisms
The distinct mechanisms of this compound and LLW10 in attenuating p21 levels are depicted in the signaling pathway diagrams below.
Caption: this compound inhibits the transcription of the p21 gene, leading to reduced p21 mRNA and protein levels.
Caption: LLW10 binds to the p21 protein, inducing its ubiquitination and subsequent degradation by the proteasome.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound or LLW10 on the metabolic activity and proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound or LLW10 in culture medium at 2x the final desired concentrations. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or a similar MTS reagent) to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified incubator with 5% CO₂.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the GI50 or IC50 value using non-linear regression analysis.
Western Blot Analysis for p21 Protein Levels
This protocol is used to determine the effect of this compound or LLW10 on the expression of p21 protein.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound, LLW10, or vehicle control for the desired time period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p21 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Quantitative Real-Time PCR (qRT-PCR) for p21 mRNA Levels
This protocol is used to quantify the effect of this compound or LLW10 on p21 gene expression.
-
Cell Culture and Treatment: Treat cells with the compounds as described for the Western blot analysis.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a qPCR instrument, SYBR Green master mix, and primers specific for the p21 gene and a reference gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative expression of p21 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of p21 inhibitors like this compound and LLW10.
Caption: A generalized workflow for testing the effects of p21 inhibitors in cancer cell lines.
Conclusion
This head-to-head comparison indicates that this compound is a more promising p21-targeting agent than LLW10 for further preclinical and clinical investigation. Its ability to effectively reduce p21 levels at lower concentrations and its superior chemical stability are significant advantages. While both compounds target the same key protein, their distinct mechanisms of action provide valuable insights into different strategies for modulating p21 function. Further research, including direct comparative studies under identical experimental conditions, would be beneficial to fully elucidate the relative therapeutic potential of these and other p21 inhibitors.
References
- 1. Small-molecule inhibitors of p21 as novel therapeutics for chemotherapy-resistant kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating UC2288's Specificity for p21 Attenuation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UC2288, a selective p21 attenuator, with other molecules known to modulate p21 expression. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of signaling pathways and experimental workflows to aid in the comprehensive evaluation of this compound's specificity and performance.
Introduction to p21 and its Attenuation
p21, also known as cyclin-dependent kinase inhibitor 1A (CDKN1A), is a critical regulator of cell cycle progression, DNA repair, and apoptosis.[1] Its expression is tightly controlled by both p53-dependent and -independent pathways.[2] Due to its multifaceted role in cellular processes, p21 has emerged as a significant target in cancer therapy. While its induction can lead to cell cycle arrest and tumor suppression, in some contexts, particularly in the cytoplasm, p21 can exert anti-apoptotic effects, contributing to chemotherapy resistance.[3] This has spurred the development of small molecules that can attenuate p21 levels, thereby sensitizing cancer cells to cytotoxic treatments.
This compound is a novel p21 attenuator, structurally related to the multi-kinase inhibitor sorafenib.[4] However, unlike its predecessor, this compound was designed to selectively target p21 attenuation without inhibiting various kinases, offering a more specific tool to probe p21 function and a potentially more targeted therapeutic agent.[2][4] This guide will delve into the experimental validation of this compound's specificity by comparing its activity with sorafenib and other known p21 attenuators, butyrolactone I and LLW10.
p21 Signaling Pathway and Drug Targets
The p21 signaling pathway is a central hub in the cellular response to stress signals, such as DNA damage. The following diagram illustrates the canonical p53-p21 axis and highlights the points of intervention for this compound and its alternatives.
Caption: p53-p21 signaling pathway and points of intervention by various p21 attenuators.
Comparative Performance of p21 Attenuators
The following table summarizes the key characteristics and performance metrics of this compound and its alternatives. The data is compiled from various studies to provide a comparative overview.
| Feature | This compound | Sorafenib | Butyrolactone I | LLW10 |
| Primary Mechanism of p21 Attenuation | Decreases p21 mRNA expression (transcriptional/post-transcriptional)[4][5] | Markedly decreases p21 levels, independent of MEK/ERK and sEH pathways[6][7] | Induces p21 degradation via the proteasomal pathway[3] | Induces ubiquitination and proteasomal degradation of p21[3] |
| p53-Independence | Yes[3][4] | Yes[6] | Yes[3] | Not explicitly stated |
| Specificity for p21 | High; minimal to no inhibition of Raf kinases or VEGFR2[4][8] | Low; multi-kinase inhibitor (Raf, VEGFR, PDGFR)[6][7] | Moderate; also a competitive inhibitor of ATP for CDK binding[3] | Appears to directly bind p21, but requires high concentrations[3] |
| Reported GI50/IC50 | ~10 µM in various cancer cell lines (NCI-60)[4]; 4.3 µM to 53.9 µM in neuroblastoma cell lines[5] | Varies widely depending on the cell line and kinase target. | IC50 of ~75 µM for p21 inhibition[3] | Required high concentrations (~100 µM) to attenuate p21[3] |
| Key Differentiator | Specific p21 attenuator with a favorable off-target profile. | Broad-spectrum kinase inhibitor with p21-attenuating activity. | Primarily a CDK inhibitor that also promotes p21 degradation. | A direct p21 binder that is unstable and requires high concentrations.[3] |
Experimental Protocols for Specificity Validation
To experimentally validate the specificity of this compound for p21 attenuation, a series of assays are typically performed. Below are detailed protocols for key experiments.
Experimental Workflow for Validating this compound Specificity
Caption: Workflow for validating the specificity of this compound.
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the protein levels of p21 and key signaling molecules in pathways known to be affected by sorafenib (e.g., Raf/MEK/ERK and PI3K/Akt).
Materials:
-
Cancer cell lines (e.g., ACHN, 786-O)
-
This compound, Sorafenib, DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p21, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, sorafenib, or DMSO for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control (β-actin).
In Vitro Kinase Assay
Objective: To directly assess the inhibitory effect of this compound on the activity of kinases known to be targeted by sorafenib, such as Raf and VEGFR.
Materials:
-
Recombinant active kinases (e.g., B-Raf, c-Raf, VEGFR2)
-
Kinase-specific substrates
-
ATP
-
This compound, Sorafenib (positive control), Staurosporine (general kinase inhibitor control), DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound, sorafenib, and staurosporine in kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the test compounds.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values.
Cell Viability (MTS) Assay
Objective: To determine the effect of this compound and other p21 attenuators on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
This compound, Sorafenib, Butyrolactone I, LLW10, DMSO
-
96-well plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega) or similar
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) for each compound.
Conclusion
The experimental evidence strongly supports the high specificity of this compound as a p21 attenuator. Unlike sorafenib, this compound effectively reduces p21 levels without significantly impacting key kinase signaling pathways, making it a valuable tool for dissecting the specific roles of p21 in cancer biology. Its mechanism of action, which involves the reduction of p21 mRNA, distinguishes it from compounds like butyrolactone I and LLW10 that primarily induce protein degradation. The provided experimental protocols offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of targeted p21 attenuation. This comparative guide underscores the importance of rigorous specificity testing in drug development and highlights this compound as a promising candidate for further investigation.
References
- 1. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. The Cell-Cycle Regulatory Protein p21CIP1/WAF1 Is Required for Cytolethal Distending Toxin (Cdt)-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window: UC2288 vs. Conventional Chemotherapy
For Immediate Release
DAVIS, Calif. – A comprehensive assessment of the novel p21 attenuator, UC2288, reveals a potentially wider therapeutic window compared to conventional chemotherapeutic agents, offering a promising new avenue for cancer treatment with potentially reduced toxicity. This guide provides a detailed comparison of this compound and standard chemotherapy, supported by available preclinical data.
Introduction
The therapeutic window, a critical measure of a drug's safety and efficacy, is defined by the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. A wider therapeutic window is a key objective in drug development, as it allows for more effective dosing with a lower risk of adverse effects.[1][2] This guide examines the preclinical data available for this compound, a selective p21 attenuator, and compares its potential therapeutic window to that of established conventional chemotherapies such as doxorubicin, cisplatin, and paclitaxel.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the therapeutic window between this compound and conventional chemotherapies stems from their distinct mechanisms of action.
This compound: Targeting a Master Regulator of the Cell Cycle
This compound functions as a selective attenuator of p21 (also known as CIP1/WAF1), a cyclin-dependent kinase inhibitor that plays a pivotal role in cell cycle regulation.[3][4][5][6][7] By reducing the levels of p21, this compound can induce apoptosis (programmed cell death) in cancer cells.[8] Notably, this compound is a derivative of the multi-kinase inhibitor sorafenib but lacks its off-target kinase inhibitory effects, suggesting a more specific and potentially less toxic profile.[2][9]
Conventional Chemotherapy: A Broad Assault on Cell Division
Conventional chemotherapeutic agents typically target rapidly dividing cells by interfering with fundamental cellular processes like DNA replication and mitosis.[10][11] This non-specific approach, while effective at killing cancer cells, also damages healthy, rapidly proliferating cells in the body, such as those in the bone marrow, hair follicles, and gastrointestinal tract, leading to the well-known side effects of chemotherapy.[10]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.[3]
-
Cisplatin: A platinum-based compound that forms cross-links with DNA, disrupting DNA replication and triggering cell death.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Comparative Therapeutic Window: Preclinical Data
Direct comparative studies of the therapeutic window of this compound and conventional chemotherapies are limited. However, by compiling available preclinical data on efficacy and toxicity in mouse models, a preliminary assessment can be made.
Table 1: In Vitro Efficacy of this compound and Conventional Chemotherapies
| Compound | Cancer Cell Line | IC50 / GI50 (µM) |
| This compound | Kidney Cancer Cell Lines | ~10 |
| Neuroblastoma Cell Lines | 4.3 - 53.9 | |
| Doxorubicin | Varies widely by cell line | Generally in the nanomolar to low micromolar range |
| Cisplatin | Neuroblastoma Cell Lines | 9.2 - 19.6 |
| Paclitaxel | Varies widely by cell line | Generally in the nanomolar range |
IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) are measures of the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy and Toxicity of this compound and Conventional Chemotherapies in Mice
| Compound | Administration Route | Efficacious Dose | Maximum Tolerated Dose (MTD) / Lethal Dose (LD50) | Apparent Therapeutic Index (MTD/ED) |
| This compound | Oral Gavage | 15 mg/kg | >15 mg/kg (no weight loss observed) | >1 |
| Intraperitoneal | 10 mg/kg | Not explicitly determined | Not calculable | |
| Doxorubicin | Intraperitoneal | 3 mg/kg | MTD: 5-7 mg/kg | ~1.7 - 2.3 |
| Cisplatin | Intraperitoneal | ~2.3-10 mg/kg | MTD: ~10 mg/kg | ~1 |
| Paclitaxel | Intravenous | 12 mg/kg | LD50: 37 µM | Not directly comparable |
Note: Therapeutic Index is a simplified ratio and can vary significantly based on the specific cancer model, mouse strain, and experimental conditions. The data presented here is a compilation from various sources and should be interpreted with caution.
The available data suggests that this compound is well-tolerated at effective doses in preclinical models, with one study showing no significant weight loss in mice at a dose of 15 mg/kg administered orally.[12] In contrast, conventional chemotherapies often have a narrow therapeutic window, with the MTD being very close to the efficacious dose.
Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (this compound or conventional chemotherapy) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTS or MTT. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance is measured, and the IC50/GI50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability or growth.[13]
In Vivo Xenograft Mouse Model (General Protocol)
-
Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.[14][15][16][17][18][19]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated with the test compound (this compound or conventional chemotherapy) via a specified route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) and schedule.[14][15][17]
-
Efficacy Monitoring: Tumor volume and mouse body weight are measured regularly to assess the efficacy and toxicity of the treatment.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed.
Conclusion
The preclinical data currently available for this compound suggests a promising therapeutic profile. Its selective mechanism of action, targeting the p21 cell cycle regulator, appears to offer a wider therapeutic window compared to the broad, non-specific cytotoxicity of conventional chemotherapies. While further in-depth toxicological studies are required to definitively establish the MTD and LD50 of this compound, the initial findings indicate that it is well-tolerated at doses that demonstrate anti-tumor efficacy in animal models. This wider therapeutic window could translate to improved clinical outcomes with fewer and less severe side effects for cancer patients. Continued research into the in vivo efficacy and safety of this compound is warranted to fully realize its potential as a next-generation cancer therapeutic.
References
- 1. Determination of Maximum Tolerated Dose and Toxicity of Inauhzin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p21 in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p21 in Cancer Research - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Function of p21 and its therapeutic effects in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How does chemotherapy affect the cell cycle? [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase 1 dose-escalation study evaluating the safety, pharmacokinetics, and clinical activity of OBI-3424 in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 16. Mouse Xenograft Model for Intraperitoneal Administration of NK Cell Immunotherapy for Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of UC2288's Role in Overcoming Drug Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UC2288's performance in overcoming drug resistance with other alternatives, supported by experimental data. We delve into its mechanism of action, present quantitative data from key studies, and provide detailed experimental protocols to allow for independent verification and further research.
Introduction to this compound and Drug Resistance
This compound is a novel small molecule inhibitor of p21 (also known as p21WAF1/Cip1 or CDKN1A), a cyclin-dependent kinase inhibitor.[1] Overexpression of p21 is linked to poor prognosis and resistance to chemotherapy in various cancers, including renal cell carcinoma and neuroblastoma.[1][2] p21 can confer resistance by arresting the cell cycle to allow for DNA repair and by inhibiting apoptosis.[2][3] By attenuating p21, this compound aims to sensitize cancer cells to the cytotoxic effects of conventional chemotherapies, thereby overcoming a key mechanism of drug resistance.[2]
This compound was synthesized based on the structure of sorafenib, a multi-kinase inhibitor that also attenuates p21.[4][5] However, a crucial distinction is that this compound's mechanism of p21 attenuation is largely independent of Raf kinase inhibition, a primary target of sorafenib.[4][5]
Mechanism of Action: How this compound Overcomes Resistance
This compound primarily functions by decreasing p21 mRNA and protein levels, a process that occurs independently of the tumor suppressor p53.[4] This is significant as it allows for the targeting of p21-mediated resistance in tumors with mutated or non-functional p53. The reduction in p21 levels prevents cancer cells from arresting their cell cycle in response to DNA damage from chemotherapy, leading to increased apoptosis and enhanced sensitivity to the treatment.[2]
While initially characterized as not affecting the p-ERK pathway, a study in nasopharyngeal carcinoma (NPC) cells has shown that this compound can inhibit the phosphorylation of both EGFR and ERK.[1][2] This suggests a potential dual mechanism or a context-dependent off-target effect that could contribute to its anti-cancer activity in certain tumor types.
Below is a diagram illustrating the proposed signaling pathway for this compound in overcoming chemotherapy resistance.
Comparative Performance: this compound vs. Alternatives
This compound vs. Sorafenib
The primary alternative to this compound, based on its developmental origin, is sorafenib. While both compounds attenuate p21, their kinase inhibition profiles are a key differentiator.
| Feature | This compound | Sorafenib |
| Primary Mechanism | p21 Attenuation[4] | Multi-kinase Inhibition[4][5] |
| Raf Kinase Inhibition | Minimal to none[4][5] | Yes[4] |
| p-ERK Inhibition | Inconsistent/Context-dependent[1][4] | Yes[6] |
| p53-Dependence | Independent[4] | Attenuates p21[4] |
| Primary Advantage | More selective for p21 attenuation | Broader kinase inhibition profile |
This compound in Combination Therapy
The true potential of this compound is often realized in combination with standard chemotherapeutic agents. Studies in high-risk neuroblastoma have demonstrated a synergistic effect when this compound is combined with cisplatin, a DNA-damaging agent.
Table 1: IC50 Values of this compound and Cisplatin in Neuroblastoma Cell Lines [7][8]
| Cell Line | p53 Status | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| IMR-32 | Wild-type | 4.3 | < 0.05 |
| SK-N-SH | Wild-type | 6.6 | 1.1 |
| SK-N-AS | Wild-type | 10.1 | 5.2 |
| SH-SY5Y | Wild-type | 11.2 | 3.5 |
| Kelly | Mutant | 23.9 | 10.3 |
| SK-N-FI | Mutant | 24.3 | 11.0 |
| SK-N-DZ | Mutant | 36.6 | 21.0 |
| BE(2)-C | Mutant | 53.9 | 32.0 |
Table 2: Effect of this compound on Cisplatin IC50 in Resistant Neuroblastoma Cell Lines [9]
| Cell Line | Cisplatin IC50 (µM) | Cisplatin IC50 + this compound (1 µM) | Cisplatin IC50 + this compound (10 µM) |
| Kelly | 10.3 | ~7.5 | ~2.0 |
| SK-N-FI | 11.0 | ~8.0 | ~3.0 |
| BE(2)-C | 32.0 | ~20.0 | ~5.0 |
| SK-N-DZ | 21.0 | ~15.0 | ~4.0 |
The data clearly indicates that the addition of this compound significantly reduces the concentration of cisplatin required to achieve 50% inhibition of cell viability in resistant cell lines.
Experimental Protocols
To facilitate independent verification, we provide detailed methodologies for the key experiments cited.
Cell Viability (MTS) Assay
This assay is used to determine the IC50 values and assess the cytotoxic effects of the compounds.
Workflow Diagram:
Protocol:
-
Cell Plating: Seed neuroblastoma cells in a 96-well plate at a density determined to reach approximately 50% confluency at the start of the experiment.
-
Compound Addition: After 24 hours, add this compound and/or cisplatin at a range of concentrations (e.g., 0.01 µM to 100 µM).[8] For combination studies, add cisplatin in the presence of a fixed concentration of this compound (e.g., 1 µM or 10 µM).[9]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
MTS Reagent: Add 20 µL of MTS reagent solution to each well.
-
Final Incubation: Incubate the plates for 1 to 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for Protein Expression
This technique is used to measure the levels of specific proteins, such as p21, p-ERK, and total ERK, to elucidate the mechanism of action.
Protocol:
-
Cell Lysis: Treat cells with this compound at the desired concentration and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto a polyacrylamide gel (e.g., 12% for p21) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p21, anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The available evidence strongly supports the role of this compound as a potent p21 attenuator that can effectively overcome drug resistance, particularly in combination with conventional chemotherapy agents like cisplatin. Its distinct mechanism of action, which is more selective for p21 compared to its structural analog sorafenib, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The provided data and protocols offer a solid foundation for researchers to independently verify these findings and explore the full potential of this compound in treating resistant cancers.
References
- 1. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of p21 as novel therapeutics for chemotherapy-resistant kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sorafenib reverses resistance of gastric cancer to treatment by cisplatin through down-regulating MDR1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of UC2288: A Procedural Guide
Storage and Handling of UC2288
Proper storage is the first step in safe chemical management. This compound is a solid compound and should be handled with care in a laboratory setting. Below is a summary of recommended storage conditions from various suppliers.
| Parameter | Condition | Source |
| Form | Solid | |
| Storage Temperature (Short-term) | 2-8°C or +4°C | |
| Storage Temperature (Long-term) | -20°C | [2][3] |
| Stock Solution Stability | Up to 6 months at -20°C | |
| Special Conditions | Protect from light, keep desiccated (hygroscopic), OK to freeze. | |
| Shipping Condition | Ambient temperature | [3] |
| Storage Class | 11 - Combustible Solids |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline based on standard laboratory procedures for non-hazardous and combustible solid chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Waste Identification and Segregation:
-
Solid this compound Waste: Unused or expired pure this compound powder.
-
Contaminated Labware: Items such as pipette tips, tubes, flasks, and gloves that have come into direct contact with this compound.
-
Liquid Waste: Solutions containing this compound (e.g., from cell culture media or dissolved stock solutions).
2. Solid Waste Disposal:
-
Container: Place pure this compound powder and grossly contaminated items (e.g., weighing boats, contaminated wipes) into a designated, labeled hazardous waste container for solid chemical waste. The container should be sealable and made of a compatible material.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the sealed waste container in a designated, secure area away from heat and ignition sources, as it is a combustible solid.
3. Contaminated Labware Disposal:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical contamination.
-
Non-Sharps: Non-sharp contaminated items like gloves, pipette tips, and plasticware should be collected in a separate, clearly labeled bag or container for solid chemical waste.
4. Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing this compound in a sealable, leak-proof container. Do not mix with other incompatible waste streams.
-
Labeling: Label the container with "Hazardous Waste," the chemical name ("this compound"), the solvent(s) used (e.g., DMSO, Ethanol), and the estimated concentration.
-
Neutralization/Treatment: Do not attempt to neutralize or treat the waste unless it is a specifically approved institutional procedure.
-
Disposal: Do not pour liquid waste containing this compound down the drain. This is prohibited for most chemical waste.[4]
5. Final Disposal:
-
EHS Pickup: Once the waste containers are full, arrange for a pickup by your institution's EHS department. Follow their specific procedures for waste manifest and pickup requests.
Experimental Workflow for this compound Disposal
To provide a clear visual guide, the following diagram outlines the logical steps for the proper segregation and disposal of waste generated from experiments involving this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, thereby protecting personnel and the environment. Always prioritize safety and consult institutional guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
